molecular formula C7H4BrClO B1282812 2-Bromo-6-chlorobenzaldehyde CAS No. 64622-16-8

2-Bromo-6-chlorobenzaldehyde

Cat. No.: B1282812
CAS No.: 64622-16-8
M. Wt: 219.46 g/mol
InChI Key: NUGMENVSVAURGO-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO and its molecular weight is 219.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMENVSVAURGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542897
Record name 2-Bromo-6-chlorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64622-16-8
Record name 2-Bromo-6-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde, with CAS number 64622-16-8, is a di-halogenated aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group and two distinct halogen atoms (bromine and chlorine) at the ortho positions, imparts a versatile reactivity profile. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, key synthetic applications, and detailed experimental protocols. It is designed to be a critical resource for researchers leveraging this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] The strategic placement of the bromo and chloro substituents on the benzaldehyde ring enhances its reactivity for various chemical transformations. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 64622-16-8[3]
Molecular Formula C₇H₄BrClO[3]
Molecular Weight 219.46 g/mol [3]
Appearance White to off-white to light yellow crystalline powder[2]
Melting Point 78 - 80 °C[2]
Boiling Point Data not readily available
Solubility Slightly soluble in water. Soluble in various organic solvents.
Purity ≥ 98% (Assay)[2]

Spectroscopic Data (Predicted)

While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR Aldehydic Proton (CHO): Singlet, δ ≈ 10.3-10.5 ppm. Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.4-7.9 ppm.
¹³C NMR Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. Aromatic Carbons (C-Br, C-Cl): δ ≈ 120-140 ppm. Aromatic Carbons (C-H, C-CHO): δ ≈ 128-138 ppm.
IR Spectroscopy C=O Stretch (Aldehyde): Strong peak around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. C-Br/C-Cl Stretch: Peaks in the fingerprint region (< 1000 cm⁻¹).
Mass Spectrometry Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) at m/z 218, 220, 222. Key Fragments: Loss of H (M-1), CHO (M-29), Br (M-79/81), Cl (M-35/37).

Reactivity and Synthetic Applications

The chemical utility of this compound stems from its two primary reactive sites: the aldehyde functional group and the carbon-halogen bonds. This dual reactivity allows for a wide range of transformations, making it a versatile intermediate.

  • Aldehyde Group Reactions: The aldehyde can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions to form alcohols, carboxylic acids, imines, and other functional groups.

  • Aryl Halide Reactions: The bromine and chlorine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.

This compound is a crucial intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[4] BTK inhibitors are vital in the treatment of B-cell malignancies and autoimmune disorders.

Reactivity_Map General Reactivity of this compound cluster_aldehyde Aldehyde Reactions cluster_halide Aryl Halide Reactions (Cross-Coupling) main This compound aldehyde_rxns Nucleophilic Addition, Condensation, Oxidation/Reduction main->aldehyde_rxns CHO group halide_rxns Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc. main->halide_rxns C-Br / C-Cl bonds products_aldehyde Alcohols, Imines, Carboxylic Acids, etc. aldehyde_rxns->products_aldehyde products_halide Biaryls, Arylamines, Alkynylated Arenes, etc. halide_rxns->products_halide

Fig 1. Dual reactivity of this compound.
Role in BTK Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways leading to B-cell proliferation, differentiation, and survival. Inhibitors synthesized using this compound can block the kinase activity of BTK, thereby halting this signaling cascade.

BTK_Signaling_Pathway Simplified BTK Signaling Pathway and Inhibition BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor BTK Inhibitor (Synthesized from This compound) Inhibitor->BTK Inhibition

Fig 2. Role of BTK in B-cell signaling and point of inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.

Plausible Synthesis of this compound

A potential route for the synthesis of this compound involves the radical bromination of 2-chloro-6-bromotoluene followed by Kornblum oxidation.

Step 1: Radical Bromination of 2-Chloro-6-bromotoluene

  • In a reaction vessel equipped with a reflux condenser and a light source, dissolve 2-chloro-6-bromotoluene (1.0 equiv.) in a suitable solvent like carbon tetrachloride or cyclohexane.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equiv.).

  • Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-chlorobenzene.

Step 2: Kornblum Oxidation

  • Dissolve the crude benzylic bromide from Step 1 in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0-3.0 equiv.) to the solution.

  • Heat the mixture to approximately 100-130 °C and stir for several hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it into a large volume of ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound. The C-Br bond is expected to react selectively over the C-Cl bond.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup - Add this compound,  Arylboronic acid, and Base (e.g., K₂CO₃)  to a flask. Catalyst 2. Catalyst Addition - Add Palladium Catalyst (e.g., Pd(PPh₃)₄)  and solvent (e.g., Toluene/Water). Setup->Catalyst Degas 3. Degassing - Purge the mixture with an inert gas  (e.g., Argon or Nitrogen). Catalyst->Degas React 4. Reaction - Heat the mixture (e.g., 80-100 °C)  and stir until completion (monitor by TLC/GC). Degas->React Workup 5. Work-up - Cool, add water, and extract with  an organic solvent (e.g., Ethyl Acetate). React->Workup Purify 6. Purification - Dry, concentrate, and purify the crude  product by column chromatography. Workup->Purify

Fig 3. Experimental workflow for the Suzuki-Miyaura reaction.

Methodology:

  • Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between an amine and this compound.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: In a separate vial or glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Reaction Setup: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its distinct reactive sites—the aldehyde group and the differentially reactive halogen atoms—provide a robust platform for the synthesis of complex organic molecules. Its established role in the preparation of high-value targets like BTK inhibitors underscores its importance in modern drug discovery. The protocols and data compiled in this guide offer a foundational resource for scientists and researchers aiming to unlock the full synthetic potential of this powerful building block.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde, with the CAS number 64622-16-8, is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms flanking a reactive aldehyde group, imparts a versatile reactivity profile. This makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its significant role in drug discovery, notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of two different halogen atoms and an aldehyde functional group on the benzene ring makes it a versatile substrate for a variety of chemical transformations.

PropertyValueReference
CAS Number 64622-16-8[2]
Molecular Formula C₇H₄BrClO[2]
Molecular Weight 219.46 g/mol [2]
Appearance White to off-white to light yellow crystalline powder[1]
Melting Point 78 - 80 °C[1]
Boiling Point Not readily available
IUPAC Name This compound[2]
InChI InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H[2]
SMILES C1=CC(=C(C(=C1)Br)C=O)Cl[2]

Solubility:

While comprehensive quantitative solubility data is not widely published, this compound is generally soluble in common organic solvents such as toluene, dioxane, and dichloromethane, and sparingly soluble in water. A general experimental protocol for determining its solubility is provided in the experimental section.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet in the downfield region (around 9.8-10.5 ppm). The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the range of 7.0-8.0 ppm, influenced by the electronic effects of the bromine, chlorine, and aldehyde substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate in the highly deshielded region of 190-200 ppm. The six aromatic carbons will appear in the range of 110-140 ppm, with the carbons directly attached to the halogens showing characteristic shifts.

IR (Infrared) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-Br and C-Cl stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of the hydrogen atom from the aldehyde (M-1), the formyl group (M-29), and subsequent loss of halogen atoms.

Synthesis of this compound

A common synthetic route to this compound involves the ortho-bromination of 2-chlorobenzaldehyde or the oxidation of 2-bromo-6-chlorotoluene. Below is a representative experimental protocol for the latter.

Experimental Protocol: Synthesis from 2-Bromo-6-chlorotoluene

This protocol is based on a general method for the benzylic oxidation of toluenes.

Materials:

  • 2-Bromo-6-chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate or sodium carbonate solution

  • Hexamethylenetetramine (HMTA)

  • Acetic acid

  • Water

  • Hydrochloric acid

  • Dichloromethane or ether for extraction

Procedure:

Step 1: Benzylic Bromination

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-6-chlorotoluene (1.0 equiv) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-chlorobenzyl bromide.

Step 2: Sommelet Reaction

  • Dissolve the crude 2-bromo-6-chlorobenzyl bromide in chloroform or a similar solvent.

  • Add hexamethylenetetramine (1.1 equiv) and stir the mixture at room temperature until a white precipitate (the quaternary ammonium salt) forms.

  • Filter the salt, wash it with cold chloroform, and dry it.

  • Hydrolyze the salt by refluxing it with a mixture of water and acetic acid.

  • After completion of the reaction (monitored by TLC), cool the mixture and extract the product with dichloromethane or ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

2-Bromo-6-chlorotoluene 2-Bromo-6-chlorotoluene Benzylic Bromination Benzylic Bromination 2-Bromo-6-chlorotoluene->Benzylic Bromination NBS, BPO, CCl4, hv 2-Bromo-6-chlorobenzyl bromide 2-Bromo-6-chlorobenzyl bromide Benzylic Bromination->2-Bromo-6-chlorobenzyl bromide Sommelet Reaction Sommelet Reaction 2-Bromo-6-chlorobenzyl bromide->Sommelet Reaction 1. HMTA 2. H2O, Acetic Acid This compound This compound Sommelet Reaction->this compound

Caption: Synthetic workflow for this compound.

Key Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom in this compound is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond, typically with an aryl or vinyl boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or another suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Toluene and water (e.g., 4:1 mixture) as solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add the degassed solvent mixture (toluene/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-chlorobenzaldehyde.

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos K2CO3 K2CO3 Toluene/H2O, Heat Toluene/H2O, Heat 2-Phenyl-6-chlorobenzaldehyde 2-Phenyl-6-chlorobenzaldehyde Suzuki-Miyaura Coupling->2-Phenyl-6-chlorobenzaldehyde

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be selectively coupled with various amines at the bromo-position to synthesize substituted anilines, which are important pharmacophores.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or another suitable bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the anhydrous, degassed solvent followed by morpholine.

  • Seal the tube and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(morpholino)-6-chlorobenzaldehyde.

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination Morpholine Morpholine Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos NaOtBu NaOtBu Toluene, Heat Toluene, Heat 2-(Morpholino)-6-chlorobenzaldehyde 2-(Morpholino)-6-chlorobenzaldehyde Buchwald-Hartwig Amination->2-(Morpholino)-6-chlorobenzaldehyde

Caption: General workflow for Buchwald-Hartwig amination.

Role in Drug Discovery: Synthesis of BTK Inhibitors

A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. This compound serves as a key intermediate in the construction of the complex heterocyclic cores of many BTK inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway by preventing the autophosphorylation and activation of BTK.

Antigen Antigen BCR BCR Antigen->BCR Binds Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activates BTK BTK Lyn/Syk->BTK Phosphorylates PLCg2 PLCg2 BTK->PLCg2 Phosphorylates IP3 + DAG IP3 + DAG PLCg2->IP3 + DAG Ca2+ Mobilization Ca2+ Mobilization IP3 + DAG->Ca2+ Mobilization NF-kB Activation NF-kB Activation Ca2+ Mobilization->NF-kB Activation B-cell Proliferation & Survival B-cell Proliferation & Survival NF-kB Activation->B-cell Proliferation & Survival BTK Inhibitor BTK Inhibitor BTK Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway and point of inhibition.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its unique reactivity is harnessed to construct complex and biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block for the advancement of their scientific endeavors.

References

In-Depth Technical Guide on 2-Bromo-6-chlorobenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 2-Bromo-6-chlorobenzaldehyde, a critical building block in the development of novel therapeutics. Particular focus is given to its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs significant in the treatment of B-cell malignancies and autoimmune diseases.

Core Molecular Data

This compound is a disubstituted aromatic aldehyde with the molecular formula C₇H₄BrClO. Its structure, featuring both a bromine and a chlorine atom ortho to the aldehyde group, imparts unique reactivity, making it a valuable intermediate in various cross-coupling reactions.

PropertyValueSource
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol
IUPAC Name This compound
CAS Number 64622-16-8
Canonical SMILES C1=CC=C(C(=C1C=O)Br)Cl

Synthetic Applications and Experimental Protocols

The strategic placement of the halogen atoms on the benzaldehyde ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex molecular architectures required for active pharmaceutical ingredients (APIs).

Synthesis of this compound (Illustrative Protocol)

While specific proprietary methods for the synthesis of this compound may vary, a general approach involves the selective bromination of a chlorobenzaldehyde precursor. An illustrative protocol, adapted from a patented method for a similar isomer, is presented below. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Reaction: Bromination of 2-chlorobenzaldehyde

Materials:

  • 2-chlorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Inorganic strong acid (e.g., sulfuric acid) as solvent

  • Iodine-containing catalyst

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, the inorganic strong acid solvent is cooled to a temperature of ≤ 10 °C.

  • 2-chlorobenzaldehyde and the iodine-containing catalyst are slowly added to the cooled solvent.

  • N-Bromosuccinimide (NBS) is added portion-wise, maintaining the system temperature at ≤ 15 °C.

  • The reaction mixture is stirred at this temperature for 2-10 hours.

  • The temperature is then raised to 25-55 °C and the reaction is continued for another 1-6 hours.

  • Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the solid product.

  • The solid is collected by suction filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[1]

Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound serves as a versatile linker in such reactions, crucial for the synthesis of BTK inhibitors.

Reaction: Palladium-catalyzed amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4.4 mol%)

  • Strong base (e.g., sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add this compound, the amine, and the base.

  • In a separate vial, mix the palladium source and the ligand.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Role in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[4] BTK inhibitors block the activity of this enzyme, thereby impeding the downstream signaling that promotes the growth of malignant B-cells.[3]

This compound is a crucial intermediate in the synthesis of many BTK inhibitors. Its unique substitution pattern allows for the strategic introduction of various functionalities through cross-coupling reactions, enabling the construction of the complex pharmacophores required for potent and selective BTK inhibition.

Below is a diagram illustrating the logical workflow from the starting material to its application in targeting a key signaling pathway.

G cluster_synthesis Chemical Synthesis cluster_biological Biological Application A This compound C Palladium-Catalyzed Cross-Coupling A->C B Amine/Boronic Acid Derivative B->C D BTK Inhibitor (API) C->D F Bruton's Tyrosine Kinase (BTK) D->F Targets & Inhibits E B-Cell Receptor (BCR) Signaling Pathway E->F G Downstream Signaling (e.g., NF-κB, MAPK) F->G H Inhibition of B-Cell Proliferation & Survival G->H

Synthetic workflow of a BTK inhibitor and its biological target.

The following diagram illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway and the point of intervention for BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, NFAT) PLCg2->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response BTKi BTK Inhibitor BTKi->BTK Inhibition

Simplified BTK signaling pathway and inhibitor action.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzaldehyde (IUPAC name: this compound), a key halogenated aromatic aldehyde intermediate in modern organic synthesis. This document details its chemical and physical properties, outlines general methodologies for its synthesis and subsequent chemical transformations, and highlights its significant role as a versatile building block in the pharmaceutical industry, particularly in the development of kinase inhibitors. Spectroscopic data, safety and handling protocols, and diagrammatic representations of its core applications are also presented to serve as a vital resource for professionals in chemical research and drug development.

Introduction

This compound is a strategically important synthetic intermediate characterized by a benzaldehyde core substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable precursor in a variety of synthetic transformations. The aldehyde functional group is amenable to a wide range of classical organic reactions, while the two distinct halogen atoms provide orthogonal handles for modern cross-coupling reactions.[1][2][3] Its utility is most prominently noted in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs), materials science, and agrochemicals.[4]

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 64622-16-8[5]
Molecular Formula C₇H₄BrClO[5]
Molecular Weight 219.46 g/mol [5]
Appearance White to off-white to light yellow crystalline powder[4]
Melting Point 78 - 80 °C[4]
Purity ≥ 98% (Assay)[4]
Storage Conditions Store at 0 - 8 °C[4]
SMILES C1=CC(=C(C(=C1)Br)C=O)Cl[5]
InChIKey NUGMENVSVAURGO-UHFFFAOYSA-N[5]

Synthesis of this compound

General Experimental Protocol (Hypothetical)

Reaction Scheme:

start 1-Bromo-3-chlorobenzene intermediate 2-Bromo-6-chlorophenyllithium start->intermediate  n-BuLi, THF, -78 °C product This compound intermediate->product  DMF, then H₃O⁺

Caption: Plausible synthesis of this compound.

Materials:

  • 1-Bromo-3-chlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 1-bromo-3-chlorobenzene in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add anhydrous DMF to the reaction mixture and continue stirring at -78 °C for an additional hour, then allow the mixture to warm to room temperature.

  • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Chemical Reactivity and Synthetic Applications

The dual reactivity of this compound, stemming from its aldehyde group and two distinct halogen substituents, makes it a highly versatile intermediate in organic synthesis.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can participate in this reaction, typically with preferential reaction at the more reactive C-Br bond.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Reaction Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, and base in a flask B Add Pd catalyst and ligand A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Purge with inert gas (Ar or N₂) C->D E Heat to desired temperature (e.g., 90-110 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Quench reaction (e.g., add water) F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 8-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.

Catalytic Cycle for Buchwald-Hartwig Amination:

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex amine_assoc Amine Association & Deprotonation pd2_complex->amine_assoc HNR¹R², Base amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_assoc->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regenerates Catalyst product Ar-NR¹R² re->product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).[6][7][8]

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]

  • Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • After cooling, partition the mixture between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate it.

  • Purify the resulting product by column chromatography.

Application in Drug Development: Synthesis of BTK Inhibitors

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not widely available. The data presented in Table 2 is based on computational predictions and analysis of closely related analogs.

Table 2: Predicted and Analogous Spectroscopic Data for this compound

Technique Expected/Analogous Data
¹H NMR The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (~10.3 ppm). The aromatic protons are expected to appear as multiplets in the range of 7.4-7.9 ppm.
¹³C NMR The carbonyl carbon (C=O) is predicted to have a chemical shift around 190-193 ppm. The aromatic carbons are expected in the 125-140 ppm range, with the carbons attached to the halogens showing distinct shifts.
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. C-H stretching of the aldehyde group is anticipated around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. C-Br and C-Cl stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Note: The presented spectroscopic data is predictive and should be confirmed with experimental analysis.

Safety and Handling

This compound is classified as a hazardous substance.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust/fumes.

  • Wash hands and exposed skin thoroughly after handling.

  • Wear protective gloves, clothing, and eye/face protection.

  • Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an aldehyde functional group and two distinct halogen atoms provides chemists with a powerful tool for constructing complex molecules. Its role as an intermediate in the synthesis of pharmaceuticals, particularly BTK inhibitors, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, reactivity, and applications, serving as a practical resource for researchers and scientists in the field. Further exploration of its reactivity is expected to uncover even broader applications in various chemical industries.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines available information with data from structurally similar compounds and outlines general experimental protocols for the determination of these properties.

Core Chemical Properties

This compound is a white to off-white crystalline powder with a melting point of 78-80 °C.[1] Its chemical structure, featuring a benzaldehyde core with ortho-bromo and ortho-chloro substituents, makes it a versatile building block in medicinal chemistry.[2] The recommended storage condition is 0-8 °C, suggesting a degree of thermal sensitivity.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, qualitative assessments and data from analogous compounds suggest it is sparingly soluble in water and soluble in a range of common organic solvents. For instance, the related compound 2-bromo-4-chloro-benzaldehyde is reported to be soluble in ethanol and dichloromethane, with limited solubility in water.[3]

Table 1: Qualitative and Estimated Solubility of this compound

SolventFormulaTypeEstimated Solubility
WaterH₂OPolar ProticSlightly Soluble[4]
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
AcetoneC₃H₆OPolar AproticSoluble
DichloromethaneCH₂Cl₂HalogenatedSoluble
ChloroformCHCl₃HalogenatedSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
TolueneC₇H₈Non-polarSoluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. Quantitative determination requires experimental validation as outlined in the protocols below.

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and use in synthetic reactions. As a halogenated aromatic aldehyde, its stability can be influenced by temperature, pH, and light exposure. The recommended storage at low temperatures indicates that the compound may be susceptible to degradation at elevated temperatures.[1] Aldehydes, in general, can be prone to oxidation, and the presence of halogens on the aromatic ring can influence reactivity.

A logical workflow for assessing the stability of a chemical compound like this compound is presented below.

Logical Workflow for Compound Stability Assessment cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways cluster_analysis Analytical Monitoring Temperature Temperature Oxidation Oxidation Temperature->Oxidation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photodecomposition Photodecomposition Light->Photodecomposition HPLC HPLC Analysis Oxidation->HPLC GCMS GC-MS Analysis Oxidation->GCMS NMR NMR Spectroscopy Oxidation->NMR Hydrolysis->HPLC Hydrolysis->GCMS Hydrolysis->NMR Photodecomposition->HPLC Photodecomposition->GCMS Photodecomposition->NMR

Caption: Factors influencing the stability of this compound.

Role in the B-cell Receptor (BCR) Signaling Pathway

This compound is a critical precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[8] BTK inhibitors block the downstream signaling cascade, thereby inhibiting the growth of malignant B-cells.[1][9]

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.

B-cell Receptor (BCR) Signaling Pathway and BTK Inhibition BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCG2 Activation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Calcium Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Survival Cell Proliferation & Survival Ca_release->Cell_Survival NF_kB NF-κB Activation PKC->NF_kB NF_kB->Cell_Survival BTK_Inhibitor BTK Inhibitor (Synthesized from This compound) BTK_Inhibitor->BTK Inhibition

Caption: The role of BTK inhibitors in the BCR signaling pathway.

Experimental Protocols

Solubility Determination: A General Workflow

A common method for determining the solubility of a solid compound in a solvent is to prepare a saturated solution and then quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise technique for this quantification.

The diagram below outlines a general experimental workflow for determining the solubility of this compound.

Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) Add_Excess->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute a known aliquot of the filtrate to a suitable concentration Filter->Dilute HPLC_Analysis Analyze by calibrated HPLC Dilute->HPLC_Analysis Calculate Calculate solubility (e.g., in g/L) HPLC_Analysis->Calculate End End Calculate->End

Caption: A general workflow for the experimental determination of solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is centrifuged and then filtered to remove all undissolved solids.

  • Quantification: A precise volume of the clear filtrate is diluted with a known volume of the solvent. The concentration of this compound in the diluted sample is determined using a calibrated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Stability Assessment Protocol

To assess the stability of this compound under various conditions, a systematic study can be designed.

Table 2: General Protocol for Stability Testing

StepProcedure
1. Sample Preparation Prepare solutions of this compound of a known concentration in the desired solvent or medium.
2. Stress Conditions Expose the samples to various stress conditions in parallel: - Thermal: Elevated temperatures (e.g., 40°C, 60°C). - pH: Different pH values (e.g., acidic, neutral, basic). - Photostability: Exposure to a controlled light source (e.g., UV-Vis lamp).
3. Time Points Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
4. Analysis Analyze the aliquots using a stability-indicating method, such as HPLC, to quantify the remaining amount of this compound and detect any degradation products.
5. Data Evaluation Plot the concentration of the compound against time for each condition to determine the degradation kinetics.

Conclusion

This compound is a valuable synthetic intermediate with a solubility profile characteristic of halogenated aromatic aldehydes—generally soluble in organic solvents and poorly soluble in water. While specific quantitative data is sparse, established experimental protocols can be employed for its precise determination. Its stability is a key consideration, with temperature, pH, and light being critical factors to control. Understanding these properties is paramount for its effective use in research and development, particularly in the synthesis of targeted therapeutics like BTK inhibitors that play a crucial role in modern medicine.

References

Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted benzaldehydes and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehydic-H9.8 - 10.2Singlet (s)-
Aromatic-H (Position 4)7.4 - 7.6Triplet (t)7.5 - 8.5
Aromatic-H (Position 3)7.6 - 7.8Doublet (d)7.5 - 8.5
Aromatic-H (Position 5)7.7 - 7.9Doublet (d)7.5 - 8.5
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-Br120 - 125
C-Cl133 - 138
C-CHO135 - 140
Aromatic C-H128 - 135
Table 3: Predicted IR Spectroscopic Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aldehyde)2900 - 2800 and 2800 - 2700Weak (often two bands)
C=O Stretch (Aldehyde)1710 - 1685Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-Cl Stretch800 - 600Strong
C-Br Stretch600 - 500Strong
Table 4: Predicted Mass Spectrometry Data
m/z Proposed Fragment Notes
218/220/222[M]⁺Molecular ion peak with characteristic isotopic pattern for Br and Cl.
217/219/221[M-H]⁺Loss of the aldehydic proton.
189/191/193[M-CHO]⁺Loss of the formyl group.
110[C₆H₃Cl]⁺Loss of Br and CHO.
75[C₆H₃]⁺Loss of Br, Cl, and CHO.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition (Electron Ionization - EI):

  • Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Prep_IR Prepare for IR (e.g., ATR) Sample->Prep_IR For IR Prep_MS Prepare for MS (Dilute Solution) Sample->Prep_MS For MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS NMR_Data Acquire NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data Acquire IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Acquire Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Confirm Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-6-chlorobenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Its unique substitution pattern makes it a valuable building block, but also necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical literature.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of a substance. This data is crucial for designing appropriate experimental setups, storage solutions, and emergency response plans.

PropertyValue
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol [1]
Physical State Solid[2]
Melting Point/Range 43 - 47 °C / 109.4 - 116.6 °F[2]
Boiling Point/Range 100 - 102 °C / 212 - 215.6 °F @ 8 mmHg[2]
Flash Point > 110 °C / > 230 °F[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazard classifications is paramount for implementing appropriate safety measures.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical barrier between laboratory personnel and chemical hazards. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (inspected before use). Fire/flame-resistant and impervious clothing.[3]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3]Minimizes inhalation of dust or vapors.

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid the formation of dust.[3]

  • Weigh and transfer the solid material carefully.

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Ground all equipment containing material to prevent static discharge.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5][6]

  • Keep the container tightly closed.[2][5][6]

  • Protect from direct sunlight.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.

FirstAidMeasures cluster_Exposure Exposure to this compound cluster_Actions Immediate First Aid Response cluster_Procedures Detailed Procedures Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion InhalationProc Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Inhalation->InhalationProc SkinContactProc Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical advice/attention if irritation occurs. SkinContact->SkinContactProc EyeContactProc Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if eye irritation persists. EyeContact->EyeContactProc IngestionProc Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. Ingestion->IngestionProc MedicalAttention Seek Immediate Medical Attention InhalationProc->MedicalAttention SkinContactProc->MedicalAttention EyeContactProc->MedicalAttention IngestionProc->MedicalAttention

Caption: First aid procedures for exposure.

Accidental Release Measures

A clear and efficient response to an accidental release is critical to mitigate potential harm to personnel and the environment.

Experimental Protocol for Accidental Release:

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[6]

  • Collection: Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[3]

  • Decontamination: Thoroughly clean the spill area.

  • Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.

The following workflow illustrates the logical steps for handling an accidental release.

AccidentalReleaseWorkflow Start Accidental Release Occurs Evacuate Evacuate Immediate Area Start->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Ventilate Ensure Adequate Ventilation DonPPE->Ventilate RemoveIgnition Remove Ignition Sources Ventilate->RemoveIgnition ContainSpill Contain Spill with Inert Material RemoveIgnition->ContainSpill CollectSpill Collect Spilled Material (Use Spark-Proof Tools) ContainSpill->CollectSpill PackageWaste Place in Labeled, Closed Container for Disposal CollectSpill->PackageWaste Decontaminate Decontaminate Spill Area PackageWaste->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling accidental release.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectDetails
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9]
Unsuitable Extinguishing Media No information available.
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][8]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulations: All disposal practices must comply with local, state, and federal regulations.

By adhering to the comprehensive safety and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzaldehyde is a pivotal, versatile synthetic intermediate that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern on the aromatic ring provides a valuable scaffold for the construction of complex molecular architectures, most notably in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 64622-16-8) is a di-halogenated aromatic aldehyde. Its structure, featuring a bromine and a chlorine atom flanking an aldehyde group, imparts a unique reactivity profile that makes it an attractive starting material for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective manipulation, making it an indispensable building block in the synthesis of high-value compounds, particularly in the realm of active pharmaceutical ingredients (APIs). While the historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its prominence has grown with the increasing demand for targeted therapeutics.

The primary application of this compound lies in its use as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[1] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibitors of BTK have emerged as a significant class of therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 64622-16-8
Molecular Formula C₇H₄BrClO[2]
Molecular Weight 219.46 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 78-80 °C
Purity ≥98% (Assay)
Topological Polar Surface Area 17.1 Ų[2]
Exact Mass 217.91341 Da[2]

Spectroscopic Data:

While comprehensive, publicly available spectra are limited, the following table summarizes the expected and reported spectral characteristics.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR (CDCl₃) Expected signals for the aldehydic proton (singlet, ~10.4 ppm) and three aromatic protons (multiplets, ~7.4-7.8 ppm).
¹³C NMR (CDCl₃) Expected signals for the carbonyl carbon (~190 ppm), the carbon bearing the bromine (~127 ppm), the carbon bearing the chlorine (~135 ppm), and the other aromatic carbons.
IR (KBr) Characteristic peaks for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-H stretches of the aromatic ring and aldehyde.
Mass Spectrometry (EI) Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine and chlorine.

Synthesis of this compound

While the original synthesis is not well-documented, modern synthetic routes are available, often starting from commercially available precursors. A representative, though not fully detailed, synthetic approach is the ortho-lithiation of a suitable precursor followed by formylation. A process for a related compound, methyl 2-bromo-6-chlorobenzoate, highlights the use of an o-lithiation/carboxylation approach, which could be adapted for the synthesis of the aldehyde.[3]

Conceptual Synthetic Workflow:

The synthesis of this compound can be conceptually broken down into several key steps, starting from a readily available substituted benzene derivative.

G A 1-Bromo-3-chlorobenzene B Ortho-lithiation (e.g., n-BuLi, -78 °C) A->B Reactant C Lithium Intermediate B->C Intermediate Formation D Formylation (e.g., DMF) C->D Reaction E This compound D->E Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Role in the Synthesis of BTK Inhibitors

This compound is a critical building block in the synthesis of several BTK inhibitors. Its aldehyde functionality provides a handle for further chemical modifications, while the bromine and chlorine atoms can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the core structures of these complex molecules.[1]

Experimental Protocol: A Generalized Buchwald-Hartwig Amination for BTK Inhibitor Synthesis

The following is a generalized protocol illustrating the use of this compound in a key step of BTK inhibitor synthesis. This is a representative protocol and specific conditions may vary depending on the target molecule.

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired amine coupling partner (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Understanding the biological target is crucial for appreciating the significance of this compound in drug development. The BTK signaling pathway is a cascade of events initiated by the B-cell receptor (BCR) that is essential for B-cell function.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates BTK BTK Syk->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates IP3 IP₃ PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Binding

Figure 2: Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

This compound has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features and reactivity have made it a cornerstone in the development of targeted therapies, most notably BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. This technical guide has provided a comprehensive overview of its properties, a conceptual synthetic approach, and its critical role in drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in synthetic methodology and drug design.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-6-chlorobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzaldehyde is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its unique trifunctional nature, possessing an aldehyde group and two distinct halogen atoms (bromine and chlorine), allows for a wide range of selective chemical transformations.[1][3][4] This document provides detailed application notes and experimental protocols for key organic reactions utilizing this compound, including palladium-catalyzed cross-coupling reactions and other important transformations.

Chemical Profile:

PropertyValue
CAS Number 64622-16-8
Molecular Formula C₇H₄BrClO
Molecular Weight 219.46 g/mol
Appearance White to off-white to light yellow crystalline powder
Melting Point 78 - 80 °C[2]

Key Applications in Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its applications span various domains:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a linker in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are vital in the treatment of B-cell malignancies and autoimmune diseases.[1][4]

  • Agrochemicals: The unique substitution pattern of this molecule makes it a valuable precursor for novel agrochemicals.[1][2]

  • Materials Science: It is utilized in the development of new materials, including polymers and resins with specific chemical properties.[2]

  • Fine Chemicals: Its reactivity allows for the synthesis of a diverse array of fine chemicals with various industrial applications.[1]

The reactivity of the functional groups generally follows these principles:

  • The aldehyde group readily participates in nucleophilic additions, condensations, and reductive aminations.

  • The bromo substituent is typically more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[5]

  • The chloro substituent can also participate in cross-coupling reactions, often under more forcing conditions, or in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[6][7] This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst, Base, Solvent reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 2-Aryl-6-chlorobenzaldehyde reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 219.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask, magnetic stir bar, condenser, nitrogen/argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data: Suzuki-Miyaura Coupling with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001692
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001888
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902485
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME851595
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4]

Experimental Workflow:

Sonogashira_Workflow start Reaction Setup reactants Combine this compound, Pd catalyst, CuI, and base in a dry flask under inert atmosphere. start->reactants add_solvent Add anhydrous solvent (e.g., THF or DMF). reactants->add_solvent add_alkyne Add terminal alkyne dropwise. add_solvent->add_alkyne reaction Stir at specified temperature. add_alkyne->reaction monitoring Monitor reaction by TLC/LC-MS. reaction->monitoring workup Reaction Work-up monitoring->workup quench Quench reaction and dilute with organic solvent. workup->quench wash Wash with NH4Cl (aq) and brine. quench->wash dry Dry organic layer and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 219.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4-8 hours), dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Sonogashira Coupling with Various Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF25694
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50887
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NToluene601291
4EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane801089

Other Key Transformations

Cyanation Reaction

The introduction of a nitrile group via cyanation of aryl halides is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups.[8][9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • This compound (1.0 mmol, 219.5 mg)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 mmol, 44.3 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Zn(CN)₂, Pd₂(dba)₃, and dppf to a dry Schlenk flask.

  • Add a solution of this compound in anhydrous DMF.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction until the starting material is consumed (TLC, GC-MS).

  • Cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with aqueous NaHCO₃ and brine.

  • Dry, concentrate, and purify by column chromatography.

Quantitative Data: Cyanation of Aryl Halides

EntryCyanide SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ / dppfDMF1201288
2K₄[Fe(CN)₆]Pd(OAc)₂NMP140885
3CuCN-DMF1502475 (Rosenmund-von Braun)
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[2][6]

Reaction Pathway:

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Ph3P=CHR ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

References

2-Bromo-6-chlorobenzaldehyde: A Versatile Scaffold for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-chlorobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a critical building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern offers orthogonal reactivity, enabling chemists to perform selective transformations at the aldehyde, bromo, and chloro positions. This versatility makes it an invaluable starting material for constructing complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of APIs, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs pivotal in the treatment of B-cell malignancies.

Key Applications in API Synthesis

This compound serves as a strategic starting point for the synthesis of various APIs due to the distinct reactivity of its functional groups:

  • Aldehyde Group: Readily participates in reactions such as oxidation to a carboxylic acid, reductive amination to form substituted benzylamines, and Wittig reactions to introduce carbon-carbon double bonds.

  • Bromo Group: Highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. It is generally more reactive than the chloro group in such transformations.

  • Chloro Group: Can also participate in cross-coupling reactions, often under more forcing conditions than the bromo group, allowing for sequential functionalization. It can also be a site for nucleophilic aromatic substitution.

This differential reactivity is particularly advantageous in multi-step syntheses, where sequential and site-selective modifications are required to build the target API. A prominent application of this building block is in the synthesis of the pyrazolopyrimidine core found in several BTK inhibitors.[1][2]

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[3][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies. BTK inhibitors block this pathway, leading to therapeutic effects.

Target Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling

The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of spleen tyrosine kinase (Syk) and the subsequent phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. Ultimately, this cascade results in the activation of transcription factors such as NF-κB and NFAT, which promote B-cell proliferation, survival, and differentiation. BTK inhibitors covalently bind to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.[3][4][6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Influx IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Pathway Ca2->NFAT NFkB NF-κB Pathway PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation NFAT->Proliferation BTKi BTK Inhibitor BTKi->BTK inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental Protocols

The following protocols describe key transformations of this compound en route to the synthesis of a BTK inhibitor core structure.

Protocol 1: Oxidation of this compound to 2-Bromo-6-chlorobenzoic acid

The initial step in many synthetic routes involving this compound is the oxidation of the aldehyde to a carboxylic acid. This transformation is crucial for subsequent amide bond formations.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
This compound219.4610.02.19 g
Potassium permanganate (KMnO₄)158.0312.01.90 g
Sodium carbonate (Na₂CO₃)105.9915.01.59 g
Water (H₂O)18.02-50 mL
Sodium bisulfite (NaHSO₃)104.06As needed-
Hydrochloric acid (HCl), concentrated36.46As needed-
Diethyl ether (Et₂O)74.12-100 mL for extraction
Anhydrous magnesium sulfate (MgSO₄)120.37-For drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (2.19 g, 10.0 mmol) and a solution of sodium carbonate (1.59 g, 15.0 mmol) in water (50 mL).

  • Heat the mixture to 60-70 °C with stirring.

  • Slowly add potassium permanganate (1.90 g, 12.0 mmol) in small portions over 30 minutes, maintaining the temperature. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue stirring at 70 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Acidify the clear solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-Bromo-6-chlorobenzoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and air-dry.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 85-95% Purity (by HPLC): >98%

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated aromatic compound (representing a derivative of this compound) with a pyrazole boronic ester, a key step in forming the core of many BTK inhibitors.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Ester, and Base Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-100°C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
2-Bromo-6-chlorobenzoyl derivative-1.0-
Pyrazole boronic acid pinacol ester-1.2-
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
SPhos410.530.0416.4 mg
Potassium phosphate (K₃PO₄)212.272.0424.5 mg
1,4-Dioxane88.11-4 mL
Water (degassed)18.02-1 mL
Ethyl acetate88.11-For extraction
Brine--For washing
Anhydrous sodium sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-chlorobenzoyl derivative (1.0 mmol), the pyrazole boronic acid pinacol ester (1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the Schlenk flask.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Yield: 70-90% (highly substrate-dependent)

This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the construction of kinase inhibitors. Its distinct reactive sites allow for a modular and efficient approach to the synthesis of diverse molecular scaffolds. The provided protocols for the oxidation and a representative Suzuki-Miyaura coupling reaction serve as a foundation for researchers to develop robust synthetic routes towards novel therapeutic agents. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity in the final API.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] 2-Bromo-6-chlorobenzaldehyde is a valuable bifunctional building block, possessing two distinct halogen atoms that can be selectively functionalized. Its structure is a key intermediate in the synthesis of various high-value compounds, including Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B-cell malignancies and autoimmune diseases.

These application notes provide a detailed overview and representative protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocols and data presented are based on established methodologies for structurally similar substrates and serve as a comprehensive guide for researchers to develop and optimize these crucial transformations.

Reaction Principle

The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially with substrates bearing multiple reactive sites like this compound.[5]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-bromo-substituted aromatic compounds with various arylboronic acids. While specific data for this compound is not extensively published in a single source, the data presented here is based on analogous reactions with similar sterically hindered and electronically diverse substrates and can be considered representative.[6]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95[6]
24-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene10012High[6]
33,5-Dimethylphenylboronic AcidPEPPSI™-IPrK₂CO₃DMF/H₂O806Good to Excellent[6]
44-Acetylphenylboronic AcidCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O8016~95[7]
5Naphthalene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Moderate to High

*Yields are approximate and based on similar reactions reported in the literature for analogous substrates. Optimization for this compound is recommended.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X (this compound) ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ (Arylboronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Combine_Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Add_Catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Combine_Reactants->Add_Catalyst Add_Solvent Add Solvent System (e.g., Dioxane/H₂O) Add_Catalyst->Add_Solvent Degas Degas Mixture (e.g., N₂ bubbling) Add_Solvent->Degas Heat Heat to Reaction Temp. (e.g., 100 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: General Screening Conditions with Pd(OAc)₂/SPhos

This protocol utilizes a common and effective catalyst system for Suzuki couplings, particularly for sterically hindered substrates.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, add Palladium(II) acetate and SPhos. Add 1 mL of toluene and stir for 10 minutes under an inert atmosphere.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the Schlenk flask containing the reactants.

  • Solvent Addition: Add the remaining toluene (4 mL) and degassed water to the reaction flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Using a Pre-formed Palladacycle Catalyst (CataCXium A Pd G3)

This protocol is advantageous for challenging couplings and can offer higher yields and shorter reaction times.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • CataCXium A Pd G3 (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (3 mL)

  • Water (0.3 mL, degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

  • Solvent Addition: Add 2-MeTHF and degassed water to the reaction vessel.

  • Reaction: Stir the reaction mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex organic molecules relevant to the pharmaceutical industry. The protocols provided herein offer robust starting points for researchers. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly given the sterically hindered nature of the substrate. The use of advanced catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes, is often beneficial for such challenging couplings. These application notes serve as a practical guide to facilitate the efficient synthesis of novel compounds derived from this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[4] The amination of di-halogenated benzaldehydes, such as 2-bromo-6-chlorobenzaldehyde, presents a unique challenge due to the presence of two potential reactive sites for oxidative addition and the aldehyde functionality, which can participate in side reactions.[5] Selective amination at the more reactive C-Br bond is often desired.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound. The protocol is a starting point and may require optimization depending on the specific amine coupling partner.

Reaction Scheme

The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds via a palladium-catalyzed cycle to selectively form the C-N bond at the position of the bromine atom.

Buchwald-Hartwig Amination of this compound cluster_reagents Reagents R1 This compound P1 2-(R1R2N)-6-chlorobenzaldehyde R1->P1 + R2 R2 R1R2NH (Amine) R2->P1 Cat Pd Catalyst (e.g., Pd₂(dba)₃) Lig Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Sol Solvent (e.g., Toluene) Experimental Workflow A 1. Reagent Preparation (Substrate, Amine, Base) C 3. Combine Reagents under Inert Atmosphere A->C B 2. Catalyst/Ligand Preparation B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Reaction Monitoring (TLC, GC-MS) E->F G 7. Work-up (Quench, Extract, Dry) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the selective Sonogashira coupling of 2-bromo-6-chlorobenzaldehyde. This versatile building block, featuring two different halogen atoms, allows for chemoselective cross-coupling reactions, primarily at the more reactive C-Br bond, to synthesize a variety of 2-alkynyl-6-chlorobenzaldehydes. These products are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The selective Sonogashira coupling of dihalogenated substrates like this compound is of significant interest as it allows for stepwise functionalization. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the alkynylation can be directed selectively to the 2-position.

Key Reaction Parameters

The success of the selective Sonogashira coupling of this compound hinges on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium(0) source and a copper(I) salt is the classic catalyst system. Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. Copper(I) iodide (CuI) is the most frequently used co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral components of the palladium catalyst, stabilizing the metal center and influencing its reactivity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, forming the reactive acetylide species.

  • Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices due to their ability to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure selective reaction at the C-Br bond and prevent side reactions.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions and represents typical outcomes.

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃NTHF25-502-1285-95
TrimethylsilylacetylenePd(PPh₃)₄ (3-5)CuI (5-10)DIPEADMF25-604-1680-90
1-HexynePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃NTHF/DMF40-606-1875-85
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT12~90

Experimental Protocols

Below are two representative protocols for the selective Sonogashira coupling of this compound with a terminal alkyne. Protocol A describes a classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative.

Protocol A: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-6-chlorobenzaldehyde.

Protocol B: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Diisopropylethylamine (DIPEA) or other suitable amine base

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous dimethylformamide (8 mL) and diisopropylethylamine (4.0 mmol, 4.0 equiv).

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure product.

Visualizations

Below are diagrams illustrating the reaction pathway and a generalized experimental workflow.

Sonogashira_Mechanism cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 aryl_halide This compound oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(alkyne)L₂ pd_complex1->pd_complex2 transmetalation cu_acetylide Cu-acetylide transmetalation Transmetalation pd_complex2->pd0 reductive elimination product 2-Alkynyl-6-chlorobenzaldehyde cluster_re cluster_re pd_complex2->cluster_re reductive elimination reductive_elimination Reductive Elimination cluster_oa cluster_oa cluster_oa->pd0 oxidative addition cluster_tm cluster_tm cluster_tm->pd_complex1 transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert reagents Combine Aryl Halide, Catalyst, Co-catalyst, and Base in Solvent add_alkyne Add Terminal Alkyne reagents->add_alkyne inert->reagents react Stir at Appropriate Temperature (Monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Work-up (Extraction and Washing) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of Bruton's tyrosine kinase (BTK) inhibitors. It includes methodologies for covalent (Ibrutinib, Zanubrutinib, Acalabrutinib), non-covalent (Pirtobrutinib), and proteolysis targeting chimera (PROTAC) degraders of BTK. The information is intended to guide researchers in the synthesis, purification, and characterization of these important therapeutic agents.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][3] Small-molecule inhibitors of BTK have shown significant clinical success in treating these conditions.[1] This document outlines the synthetic pathways and detailed protocols for several prominent BTK inhibitors.

BTK Signaling Pathway

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[4] This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB, which are essential for B-cell proliferation and survival.[4] BTK inhibitors block this pathway, thereby impeding the growth of malignant B-cells.[4]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition.

General Experimental Workflow

The synthesis of small molecule inhibitors like those targeting BTK typically follows a multi-step process involving chemical reactions, purification, and characterization. A generalized workflow is depicted below.

General_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization Final Final Product Characterization->Final

A generalized workflow for small molecule synthesis.

Section 1: Covalent BTK Inhibitors

Covalent inhibitors form a permanent bond with a specific residue in the target protein. In the case of BTK, this is typically a cysteine residue (Cys481) in the active site.

Ibrutinib

Ibrutinib is a first-in-class covalent BTK inhibitor. One common synthetic route involves the construction of the 1H-pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and final acylation.[5]

Experimental Protocol: Synthesis of Ibrutinib

  • Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

    • A mixture of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (S)-1-benzylpiperidin-3-yl methanesulfonate (1.5 eq), and Cesium carbonate (2.0 eq) in DMF (10 vol) is heated to 55-60°C for 10-12 hours.[6]

    • After completion of the reaction (monitored by TLC), water is added, and the product is extracted with DCM.[6]

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography (DCM:Methanol solvent system) to yield (R)-1-(1-benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[6]

  • Step 2: Deprotection.

    • The product from Step 1 is dissolved in Methanol (10 vol), and 10% Palladium on carbon (50% wet) is added under a nitrogen atmosphere.[6]

    • The reaction mixture is stirred under Hydrogen pressure for 10-12 hours.[6]

    • The catalyst is filtered off, and the filtrate is concentrated to give (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is used in the next step without further purification.[6]

  • Step 3: Acylation to yield Ibrutinib.

    • To a solution of the product from Step 2 in DCM (20 vol) are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) (2.0 eq), Acrylic acid (2.5 eq), and Triethylamine (8.0 eq) at 10-30°C.[6]

    • The reaction is stirred for 3-5 hours. Water is then added, and the layers are separated. The organic layer is washed with acidic and basic solutions, dried, and concentrated.[6]

    • The crude Ibrutinib is purified by column chromatography (DCM:Methanol solvent system).[6]

InhibitorKey Reaction StepsReported Overall YieldReference
IbrutinibPyrazole formation, pyrimidine cyclization, Mitsunobu reaction, acylation.~61.7% (for a key intermediate in one route)[7]
Zanubrutinib

Zanubrutinib is a second-generation covalent BTK inhibitor designed for greater selectivity. A common synthesis strategy involves the formation of a pyrazolo[1,5-a]pyrimidine core, followed by chiral resolution.[8]

Experimental Protocol: Synthesis of (R)-Zanubrutinib

  • Step 1: Synthesis of the Racemic Piperidine Intermediate.

    • A suitable benzoic acid derivative is reacted with malononitrile in refluxing ethyl acetate to form a vinyl dinitrile.[8][9]

    • The vinyl dinitrile is methylated with trimethyl orthoformate in warm acetonitrile to give an ether intermediate.[8][9]

    • This intermediate is converted to a 2-aminopyrazole and then cyclized with a piperidine-containing keto aldehyde equivalent to form the heterocyclic core.[8][9]

    • The pyrimidine ring is saturated by hydrogenation, followed by acidic removal of the Boc protecting group to yield the racemic piperidine intermediate as a bis(HCl) salt.[9]

  • Step 2: Chiral Resolution.

    • The racemic bis(HCl) salt is treated with a base (e.g., potassium hydroxide) to form the free base.[9]

    • The pH is adjusted with methanesulfonic acid, and L-dibenzoyl tartaric acid (L-DBTA) is added to selectively crystallize the (R)-enantiomer as the tartrate salt.[9]

  • Step 3: Final Acylation.

    • The isolated (R)-piperidine-tartrate salt is reacted with acryloyl chloride under Schotten-Baumann conditions to yield (R)-Zanubrutinib. A 70% yield for this final step has been reported.[9]

InhibitorKey Reaction StepsReported Step YieldReference
ZanubrutinibPyrazolo[1,5-a]pyrimidine core formation, chiral resolution, acylation.70% (final acylation step)[9]
Acalabrutinib

Acalabrutinib is another second-generation covalent BTK inhibitor. A reported synthesis involves a Suzuki coupling followed by deprotection and coupling with 2-butynoic acid.[10]

Experimental Protocol: Synthesis of Acalabrutinib

  • Step 1: Suzuki Coupling.

    • A bromo-imidazo[1,5-a]pyrazine intermediate is coupled with a suitable boronic acid via a Suzuki reaction to form the core structure.[10]

  • Step 2: Deprotection.

    • A protecting group on the pyrrolidine amine of the coupled product is removed under acidic conditions.[10]

  • Step 3: Coupling with 2-butynoic acid.

    • The deprotected intermediate is coupled with 2-butynoic acid in the presence of a coupling agent like a carbodiimide to afford Acalabrutinib.[10] Yields as high as 86% have been reported for this coupling step depending on the conditions used.[10]

InhibitorKey Reaction StepsReported Step YieldReference
AcalabrutinibSuzuki coupling, deprotection, coupling with 2-butynoic acid.up to 86% (final coupling step)[10]

Section 2: Non-Covalent BTK Inhibitors

Non-covalent inhibitors bind reversibly to the target protein and can be effective against resistance mutations that affect the covalent binding site.

Pirtobrutinib

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor. One synthetic approach involves the formation of a pyrazole intermediate followed by hydrolysis.[5]

Experimental Protocol: Synthesis of Pirtobrutinib

  • Step 1: Intermediate Formation.

    • [(1S)-2,2,2-trifluoro-1-methyl-ethyl]benzoyl hydrazide is used to synthesize [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine.[]

    • 5-fluoro-2-methoxybenzoic acid is converted to an intermediate N-[4-(2,2-cyano-hydroxyvinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide through a two-step acid chloride reaction and a one-step amide reaction.[]

  • Step 2: Cyclization.

    • The intermediate from the previous step undergoes cyclization with the synthesized hydrazine.[]

  • Step 3: Hydrolysis.

    • The nitrile group of the cyclized product is hydrolyzed to yield pirtobrutinib.[]

InhibitorKey Reaction StepsReported PurityReference
PirtobrutinibHydrazine synthesis, amide formation, cyclization, hydrolysis.>99.8% by HPLC (for a crystalline form)[12]

Section 3: BTK PROTAC Degraders

Proteolysis targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.

Ibrutinib-based PROTACs

Many BTK PROTACs utilize a derivative of ibrutinib as the BTK-binding ligand.

Experimental Protocol: General Synthesis of a BTK PROTAC

  • Step 1: Synthesis of the Linker-E3 Ligase Ligand Moiety.

    • A linker is attached to an E3 ligase ligand (e.g., pomalidomide for Cereblon or a VHL ligand). This often involves standard amide bond formation or other coupling chemistries.

  • Step 2: Synthesis of the Ibrutinib-based Warhead with a Linker Attachment Point.

    • The synthesis of the ibrutinib core structure is carried out, but with a modification to allow for linker attachment, often at the site of the acrylamide group.

  • Step 3: Coupling of the Warhead and Linker-E3 Ligase Ligand.

    • The two fragments from the previous steps are coupled together, typically through an amide bond formation or other suitable reaction, to form the final PROTAC molecule. For example, a reaction between an amine-functionalized linker and a carboxylic acid-functionalized warhead can be mediated by a peptide coupling reagent like PyBOP.[13]

PROTAC_Synthesis_Workflow Warhead BTK Warhead Synthesis Coupling Coupling Reaction Warhead->Coupling Linker_E3 Linker-E3 Ligase Ligand Synthesis Linker_E3->Coupling Purification Purification Coupling->Purification PROTAC Final PROTAC Purification->PROTAC

General synthetic workflow for BTK PROTACs.
Degrader TypeKey ComponentsKey ReactionReference
BTK PROTACIbrutinib-based warhead, linker, E3 ligase ligand (e.g., pomalidomide)Amide coupling[13]

Quantitative Data Summary

The following table summarizes the inhibitory activity of the discussed BTK inhibitors.

InhibitorTypeBTK IC₅₀ (nM)Reference
IbrutinibCovalent~0.5[14]
AcalabrutinibCovalent~5[14]
ZanubrutinibCovalent~1[15]
PirtobrutinibNon-covalent--

Note: IC₅₀ values can vary depending on the assay conditions.

Purification and Characterization

Purification: Crude products from the synthetic reactions are typically purified using one or more of the following techniques:

  • Column Chromatography: Silica gel is a common stationary phase, with solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes used as the mobile phase.

  • Crystallization: This is an effective method for obtaining high-purity crystalline material.[8] The choice of solvent is critical and is typically one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[8]

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography can be employed.

Characterization: The structure and purity of the synthesized inhibitors should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of BTK inhibitors involves diverse and sophisticated organic chemistry. The protocols and data presented here provide a comprehensive overview for researchers in the field of drug discovery and development. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is essential for obtaining high-quality inhibitors for further biological evaluation.

References

Application of 2-Bromo-6-chlorobenzaldehyde in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine and a chlorine atom flanking an aldehyde group, imparts distinct reactivity that makes it an attractive starting material for the development of novel agrochemicals. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the construction of molecular architectures with potential fungicidal, insecticidal, and herbicidal activities. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of agrochemically relevant compounds.

Key Reactive Properties

The chemical reactivity of this compound is centered around three key features:

  • The Aldehyde Group: This functional group is susceptible to a wide array of reactions, including condensations, additions, and oxidations, making it a versatile handle for molecular elaboration.

  • The Bromine Atom: The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of carbon-carbon bonds and the introduction of diverse molecular fragments.

  • The Chlorine Atom: The chloro group also offers a site for nucleophilic aromatic substitution or can influence the overall electronic properties of the molecule.

These reactive sites can be addressed selectively under different reaction conditions, providing a powerful tool for the synthesis of a broad range of agrochemical candidates.

Application in Fungicide Synthesis

Triazole and pyrazole derivatives are well-established classes of fungicides that often function by inhibiting sterol biosynthesis in fungi. This compound can serve as a precursor for the synthesis of such heterocyclic compounds.

Representative Synthesis of a Pyrazole Fungicide Candidate

A plausible synthetic route to a novel pyrazole-based fungicide candidate involves an initial condensation reaction to form a chalcone, followed by cyclization with a hydrazine derivative.

Experimental Protocol:

Step 1: Synthesis of (E)-1-(2-bromo-6-chlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of this compound (1.0 eq) in ethanol, add an equimolar amount of an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone).

  • Add a catalytic amount of a base, such as sodium hydroxide (20 mol%), and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 5-(2-bromo-6-chlorophenyl)-3-(aryl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine hydrochloride (1.2 eq) and a catalytic amount of sodium acetate.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and dry. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Hypothetical Fungicidal Activity Data for a Pyrazole Derivative

Compound IDTarget FungusEC50 (µg/mL)
PYR-BC-01Botrytis cinerea5.2
Fusarium oxysporum8.7
Rhizoctonia solani3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram 1: Synthetic Pathway to a Pyrazole Fungicide Candidate

G A This compound C Chalcone Intermediate A->C Base catalyst B Acetophenone Derivative B->C E Pyrazole Derivative C->E Acid catalyst D Phenylhydrazine D->E G A This compound C Schiff Base A->C Acid catalyst B Substituted Aniline B->C G A This compound C α,β-Unsaturated Product A->C Base catalyst B Active Methylene Compound B->C

Application Notes and Protocols: Experimental Procedure for the Heck Reaction with 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Heck reaction of 2-bromo-6-chlorobenzaldehyde. This protocol is designed to be a starting point for researchers and scientists, offering a robust methodology for the selective cross-coupling at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for potential further functionalization.

Introduction

The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1][2] For dihalogenated substrates such as this compound, selective coupling is crucial. Generally, the oxidative addition of palladium to an aryl-halogen bond is faster for heavier halogens, following the trend I > Br > Cl.[3] This inherent reactivity difference allows for the selective Heck reaction at the C-Br bond of this compound, providing a route to ortho-substituted chloro-stilbene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

This document outlines a detailed protocol for the Heck reaction of this compound with styrene, a common alkene coupling partner. The procedure is based on established methods for sterically hindered and dihalogenated aryl bromides.[4][5]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Heck reaction of various ortho-substituted aryl bromides with styrene, providing a basis for comparison and optimization.

EntryAryl BromideOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromobenzaldehydeStyrenePd(OAc)₂ (5)PPh₃ (10)NaOAcTHF1002478[4]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC (2)K₂CO₃DMF/H₂O80495[5]
32-BromotolueneMethyl MethacrylatePd₂(dba)₃ (0.5)P(t-Bu)₃ (1)Cy₂NMeDioxaneRT2485[6] (from first search)
4This compoundStyrenePd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMF10016Expected: 70-85Proposed

Note: The data for entry 4 is a proposed, expected outcome based on analogous reactions and serves as a guideline. Actual yields may vary.

Experimental Protocols

This section provides a detailed experimental protocol for a typical Heck reaction of this compound with styrene.

Materials and Reagents
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Reaction Setup
  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

Procedure
  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel.

  • Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to afford the purified 2-chloro-6-styrylbenzaldehyde.

  • Characterize the final product by NMR and mass spectrometry.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Pd(OAc)₂, PPh₃, K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Solvents & Reagents: Anhydrous DMF, Styrene B->C D Heat to 100 °C C->D E Stir for 12-24 h D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Dilute with EtOAc & H₂O G->H I Separate & Extract H->I J Wash with Brine I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Workflow for the Heck Reaction of this compound.

Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 olefin_coordination Olefin Coordination pd_complex1->olefin_coordination Olefin pd_complex2 Ar-Pd(II)L₂(Olefin)(X) olefin_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-Pd(II)L₂(X) migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination pd_complex4 H-Pd(II)L₂(X) beta_hydride_elimination->pd_complex4 Product reductive_elimination Reductive Elimination pd_complex4->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ X⁻

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8).

General Information & Handling

FAQ 1: What are the key reactive sites of this compound?

This compound is a versatile chemical intermediate with three primary reactive sites: the aldehyde functional group, the bromine atom, and the chlorine atom. The aldehyde can undergo nucleophilic addition and condensation reactions. The carbon-bromine and carbon-chlorine bonds are reactive in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

FAQ 2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] This is due to the bond dissociation energies of the carbon-halogen bond.[1] Therefore, the C-Br bond in this compound is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bond.[1] This allows for selective functionalization at the bromine position.

FAQ 3: What are the primary safety concerns when working with this compound?

According to its GHS classification, this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an organoboron compound.[4] It is widely used to synthesize biaryl structures.[5]

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction shows low or no conversion. What are the common causes? A1: Low conversion can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.[5]

  • Poor Quality Reagents: Boronic acids can degrade over time. Use fresh, high-quality boronic acid. The base is also critical; ensure it is anhydrous if required by the specific protocol.

  • Inappropriate Ligand/Catalyst System: For a sterically hindered substrate like this, a bulky, electron-rich phosphine ligand (e.g., SPhos) is often necessary to facilitate the reaction.[6]

  • Insufficient Temperature: While many Suzuki couplings run at moderate temperatures, some sterically hindered substrates may require heating to 80-100 °C to proceed efficiently.[5][6]

Q2: I am observing significant formation of a homocoupled boronic acid byproduct. How can I minimize this? A2: Homocoupling often occurs due to side reactions involving oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is crucial. Lowering the reaction temperature or reducing the amount of palladium catalyst can sometimes help.

Q3: Can the aldehyde group interfere with the Suzuki coupling reaction? A3: The aldehyde group is generally tolerant of Suzuki coupling conditions. However, under very strong basic conditions or high temperatures, side reactions like aldol condensation could occur, though this is less common. If interference is suspected, protecting the aldehyde as an acetal may be an option, followed by deprotection after the coupling step.

Optimized Reaction Conditions for Suzuki Coupling

The selection of catalyst, ligand, base, and solvent is critical for success. The table below summarizes typical conditions for coupling sterically hindered aryl bromides.

ParameterConditionRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)These are common and effective palladium precursors for generating the active Pd(0) species.[5][6]
Ligand SPhos, XPhos, or other bulky phosphines (2-10 mol%)Bulky, electron-rich ligands are effective for coupling sterically hindered substrates.[6]
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 equiv)A slight excess of the boron reagent is typically used to drive the reaction to completion.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0 - 3.0 equiv)A base is required to activate the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFA mixture of an organic solvent and water is common, as water can aid in dissolving the base.[5][6]
Temperature 80 - 110 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[5]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method. Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Add the catalyst and ligand to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Purge with Inert Gas (Nitrogen or Argon) C->D E Heat to Reaction Temp (e.g., 100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and Quench (Add Water) F->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Purify by Column Chromatography H->I J J I->J Characterize Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting this compound with a primary or secondary amine.[8][9]

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is not working. What should I check first? A1: Similar to the Suzuki coupling, catalyst activity is paramount. Ensure an oxygen-free environment. Other common issues include:

  • Base Selection: A strong, non-nucleophilic base is required.[9] Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][10] Ensure the base is fresh and has been handled under inert conditions.

  • Ligand Choice: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are generally required.

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[10] Polar aprotic solvents like DMF can sometimes promote undesired side reactions.[9]

Q2: I'm getting a significant amount of hydrodehalogenation (replacement of Br with H). How can I prevent this? A2: Hydrodehalogenation can occur as a side reaction. This can sometimes be minimized by changing the ligand, lowering the reaction temperature, or ensuring that the amine coupling partner is of high purity.

Q3: Can I use aqueous ammonia to form a primary aniline? A3: Yes, specialized catalyst systems and protocols have been developed for the coupling of aryl halides with ammonia or ammonia equivalents to form primary anilines.[11] These often require specific ligands and reaction conditions to be successful.

Optimized Reaction Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Common, effective palladium precursors.[9]
Ligand Josiphos, XPhos, RuPhos, BINAP, DPPF (2-10 mol%)The choice is highly dependent on the amine; bidentate and sterically hindered monodentate ligands are common.[8]
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)A slight excess is used to ensure full consumption of the aryl halide.
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv)A strong, non-nucleophilic base is essential for deprotonating the amine.[9]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are standard.[10]
Temperature Room Temperature to 110 °CReaction temperature depends heavily on the reactivity of the substrates and the catalyst system used.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a flame-dried reaction vessel.

  • Add Reagents: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Problem: Low Yield in Buchwald-Hartwig Amination Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Catalyst Was the reaction run under strictly inert conditions? Check_SM->Check_Catalyst No Side_Product Are side products observed? (e.g., hydrodehalogenation) Check_SM->Side_Product Yes Check_Base Is the base fresh and active? (e.g., NaOt-Bu) Check_Catalyst->Check_Base Yes Improve_Inert Improve inert technique: - Use a glovebox - Degas solvent thoroughly Check_Catalyst->Improve_Inert No Check_Ligand Is the ligand appropriate for the amine substrate? Check_Base->Check_Ligand Yes Replace_Base Use a fresh batch of base and handle under inert gas. Check_Base->Replace_Base No Optimize_Temp Try increasing the reaction temperature. Check_Ligand->Optimize_Temp Yes Screen_Ligands Screen alternative ligands (e.g., RuPhos, Josiphos). Check_Ligand->Screen_Ligands No End_Success Yield Improved Optimize_Temp->End_Success Screen_Ligands->End_Success Replace_Base->End_Success Improve_Inert->End_Success Side_Product->Screen_Ligands

Caption: Troubleshooting logic tree for low yield in Buchwald-Hartwig amination.

Section 3: Grignard Reaction

The aldehyde group of this compound can react with Grignard reagents (R-MgX) to form secondary alcohols.[12] This is a classic C-C bond-forming reaction.[13]

Troubleshooting and FAQs for Grignard Reaction

Q1: My Grignard reaction failed to initiate. What went wrong? A1: Grignard reagent formation is highly sensitive to moisture.

  • Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[14] Grignard reagents react readily with water.[13]

  • Magnesium Activation: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Activating the magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, is often necessary to initiate the reaction.[13]

Q2: My yield is low, and I recovered a lot of my starting aldehyde. Why? A2: This suggests the Grignard reagent either did not form in sufficient quantity or was consumed by side reactions. Besides moisture, Grignard reagents are strong bases and can be quenched by any acidic protons in the system.[12] Ensure your amine or other reagents are fully dry.

Q3: Can the Grignard reagent react with the bromo or chloro substituents? A3: While the primary reaction is nucleophilic addition to the aldehyde, halogen-metal exchange is a possible side reaction, especially with the more reactive C-Br bond. This can be more pronounced with certain Grignard reagents or at higher temperatures. To favor the desired aldehyde addition, the reaction is typically run at low temperatures (e.g., 0 °C or below), and the aldehyde is added slowly to the pre-formed Grignard reagent.[3]

Experimental Protocol: Grignard Reaction

Part A: Preparation of the Grignard Reagent

  • Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask under an inert atmosphere.

  • Initiation: Add a small portion of anhydrous ether and an activating agent (e.g., one crystal of iodine).

  • Formation: Prepare a solution of an alkyl or aryl halide (1.1 equiv) in anhydrous ether. Add a small amount to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the rest of the halide solution dropwise at a rate that maintains a gentle reflux.[14]

  • Completion: After the addition is complete, stir for another 30-60 minutes at room temperature.[3]

Part B: Reaction with this compound

  • Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous ether under an inert atmosphere.

  • Addition: Cool the solution of the aldehyde to 0 °C in an ice bath. Slowly add the freshly prepared Grignard reagent via cannula or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour. Monitor by TLC.

  • Work-up: Cool the reaction to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.

References

Technical Support Center: 2-Bromo-6-chlorobenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-chlorobenzaldehyde in palladium-catalyzed cross-coupling reactions. Our focus is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this compound stem from its structure. The presence of two ortho-substituents (bromo and chloro groups) creates significant steric hindrance around the reactive sites. This can slow down the desired coupling reaction, making side reactions more competitive. Additionally, the aldehyde functional group can be sensitive to certain reaction conditions and may participate in unwanted side reactions.[1]

Q2: Which halogen is expected to react preferentially in a cross-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[2][3] Therefore, the C-Br bond in this compound is expected to be significantly more reactive than the C-Cl bond. Selective coupling at the bromine position is the anticipated outcome under standard conditions.

Q3: What are the most prevalent side reactions I should be aware of?

A3: The most common side reactions observed in couplings with this compound are:

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.[4][5]

  • Protodeboronation (in Suzuki reactions): Loss of the boronic acid group from the coupling partner, replacing it with a hydrogen atom.[6][7][8]

  • Homocoupling: Dimerization of the starting aryl halide or the organometallic coupling partner.[9][10][11]

  • Aldehyde-related side reactions: The aldehyde group can undergo reactions such as aldol condensation or react with amine nucleophiles.[12]

Troubleshooting Guides

Issue 1: Significant Formation of Hydrodehalogenated Byproduct (2-Chlorobenzaldehyde)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-chlorobenzaldehyde.

  • Reduced yield of the desired coupled product.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Presence of Hydride Sources Water, alcohols, or even amines used as bases can act as hydride sources.[5][13] Ensure the use of anhydrous and thoroughly degassed solvents.[11] Consider using aprotic solvents and non-coordinating bases like K₃PO₄ or Cs₂CO₃.[1]
Slow Reductive Elimination The sterically hindered nature of the substrate can slow down the final C-C bond-forming step, allowing for competing hydrodehalogenation.[14] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to accelerate reductive elimination.[1][11]
Catalyst System Some palladium catalysts or ligands may be more prone to promoting hydrodehalogenation. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[12]
High Reaction Temperature Elevated temperatures can sometimes favor side reactions. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate.[12]
Issue 2: Low Yield Due to Protodeboronation of the Boronic Acid (Suzuki Coupling)

Symptoms:

  • Formation of a byproduct corresponding to the protonated form of your boronic acid coupling partner.

  • Incomplete consumption of this compound with a low yield of the desired product.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Base-Catalyzed Decomposition The base required for the Suzuki coupling can also catalyze protodeboronation.[7][8] Use the minimum effective amount of a weaker base like K₃PO₄ or K₂CO₃.[7] Fluoride-based bases like CsF can also be effective in minimizing this side reaction.[15]
Presence of Water Water is a common proton source for protodeboronation.[7] Use rigorously dried and degassed solvents. While some Suzuki reactions tolerate water, for sensitive substrates, minimizing its presence is crucial.[10]
Unstable Boronic Acid Some boronic acids, particularly heteroaromatic ones, are inherently unstable.[6][7] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[6][11]
Slow Catalytic Turnover If the desired coupling is slow, the boronic acid has more time to decompose.[6] Employ more active catalyst systems with bulky, electron-rich ligands to accelerate the cross-coupling reaction.[8]
Issue 3: Formation of Homocoupled Products

Symptoms:

  • Observation of a symmetrical biaryl byproduct derived from the boronic acid (in Suzuki coupling) or the dimerization of this compound.

  • This side reaction is often more pronounced in the presence of oxygen.[9][16]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[9][17] Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Species The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) can lead to homocoupling.[5][18] Using a Pd(0) source like Pd₂(dba)₃ may be beneficial. If using a Pd(II) source, ensuring efficient reduction to the active Pd(0) catalyst is important.
Slow Transmetalation If the transfer of the organic group from boron to palladium is slow, it can favor homocoupling.[11] Optimizing the base and solvent system can improve the rate of transmetalation.[18]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add Pd(OAc)₂ and SPhos to the vessel under a positive flow of inert gas.

  • Add the degassed dioxane and water mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][11]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki Coupling Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate [Ar-Pd(II)(OR)L₂] oa_complex->trans_intermediate Ligand Exchange (Base) trans_complex Ar-Pd(II)(Ar')L₂ trans_intermediate->trans_complex Transmetalation (Ar'-B(OR)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_hydrodehalogenation Hydrodehalogenation cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling start_aryl_halide Ar-X (this compound) pda_complex Ar-Pd(II)-X start_aryl_halide->pda_complex Pd(0) homo_product_halide Ar-Ar start_aryl_halide->homo_product_halide Pd(0) start_boronic_acid Ar'-B(OH)₂ proto_product Ar'-H start_boronic_acid->proto_product H⁺ (from H₂O) Base or Pd catalyst homo_product_boronic Ar'-Ar' start_boronic_acid->homo_product_boronic Pd(II), O₂ pdh_complex Ar-Pd(II)-H pda_complex->pdh_complex Hydride Source hydro_product Ar-H pdh_complex->hydro_product

Caption: Common side reaction pathways in palladium-catalyzed couplings.

References

Overcoming low yields in reactions with 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in chemical reactions involving 2-Bromo-6-chlorobenzaldehyde. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address low yields and other common issues encountered during synthesis.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis, notable for its multiple reactive sites. However, its structure presents unique challenges. The steric hindrance caused by the two ortho-substituents (bromine and chlorine) can significantly impede access to the aldehyde carbonyl group, leading to sluggish reactions and low yields.[1] Additionally, in cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds must be carefully managed to ensure chemoselectivity.[2] This guide will help you navigate these complexities.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to create biaryl structures.[3] When using this compound, the primary goal is to selectively couple at the more reactive C-Br bond.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A1: Low yields in this reaction can stem from several factors. The most common issues include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and side reactions like homocoupling of the boronic acid or premature degradation of the catalyst.[4] Given the steric hindrance around the C-Br bond, a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can deactivate the palladium catalyst.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst like an XPhos Pd G4 or ensure the Pd(0) species is properly generated in situ.[7]
Ineffective ligandSwitch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to overcome steric hindrance.[5]
Improper baseTry a stronger base like Cs₂CO₃ or K₃PO₄. The choice of base can be critical.[4]
Low reaction temperatureIncrease the temperature, potentially to 100-120 °C, or consider using microwave irradiation to accelerate the reaction.[4][8]
Significant Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[4]
Catalyst decompositionUse a more robust ligand or pre-catalyst.
Product co-elutes with impurities Boronic acid or homocoupling byproductsOptimize stoichiometry (use a slight excess of boronic acid, e.g., 1.1-1.2 eq). Purification via acid-base workup might also help remove boronic acid residues.[4]
Dehalogenation (loss of Br or Cl) Side reaction with base/solventUse a non-coordinating solvent and ensure the base is not overly aggressive.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective coupling at the C-Br position.

  • Reagent Preparation : In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and a phosphine ligand (e.g., SPhos; 4-10 mol%). Alternatively, use a pre-catalyst like SPhos Pd G2 (2-5 mol%).[8]

  • Solvent Addition : Add a degassed solvent system, such as a 10:1 mixture of toluene and water.[8]

  • Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conv Low Conversion check_conversion->low_conv < 50% good_conv Good Conversion, Low Isolated Yield check_conversion->good_conv > 50% change_catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos) low_conv->change_catalyst Issue? change_base Screen Bases (K3PO4, Cs2CO3) change_catalyst->change_base No Improvement end_ok Yield Improved change_catalyst->end_ok Improvement increase_temp Increase Temperature (Consider Microwave) change_base->increase_temp No Improvement change_base->end_ok Improvement increase_temp->end_ok Improvement check_impurities Analyze Impurities (Homocoupling, Degradation) good_conv->check_impurities Issue? optimize_workup Optimize Workup & Purification check_impurities->optimize_workup Other Impurities degas_rigorously Improve Degassing Technique check_impurities->degas_rigorously Homocoupling Observed optimize_workup->end_ok Improvement degas_rigorously->optimize_workup

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Section 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is a powerful tool for synthesizing aryl alkynes.[9][10]

Frequently Asked Questions (FAQs)

Q2: How can I optimize Sonogashira coupling with this compound to improve yields and prevent side reactions?

A2: Optimizing Sonogashira couplings involves carefully balancing the roles of the palladium catalyst, a copper(I) co-catalyst (in traditional protocols), a base, and the solvent.[11] For sterically hindered substrates, catalyst and ligand choice is paramount. Copper-free conditions have also gained traction to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[12] A suitable amine base, such as triethylamine or diisopropylamine, is crucial as it acts as both the base and often as a solvent.[9]

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst poisoningEnsure the alkyne is of high purity. Use a robust ligand.
Ineffective catalyst systemScreen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[13]
Insufficiently basic conditionsUse a stronger amine base or increase its stoichiometry.
Alkyne Homocoupling (Glaser Product) Presence of oxygen with Cu(I) catalystRigorously degas all reagents and solvents.
High catalyst loadingReduce the amount of copper(I) salt or switch to a copper-free protocol.[12]
Decomposition of Starting Material High reaction temperatureRun the reaction at a lower temperature (e.g., room temperature to 50 °C) for a longer duration.[9]
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reagent Preparation : To a dried Schlenk flask under argon, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%).

  • Solvent and Base Addition : Add a degassed solvent like THF or dioxane, followed by a degassed amine base such as triethylamine (4-5 eq).[9]

  • Reaction Execution : Stir the mixture at 50 °C until the starting material is consumed, as monitored by TLC.

  • Workup : After completion, cool the reaction, filter off any salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the product via column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar-Pd(II)(Br)L2 oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(alkynyl)L2 transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-Alkyne reductive_elim->product Product Out arbr Ar-Br arbr->oxidative_add + Ar-Br cu_cycle Cu(I)-Alkyne (from Alkyne + Base + CuI) cu_cycle->transmetalation + Cu-Alkyne

Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.

Section 3: Wittig Reaction

The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide. With a sterically hindered substrate like this compound, reaction rates can be slow.[14]

Frequently Asked Questions (FAQs)

Q3: My Wittig reaction with this compound is sluggish and gives low yields. What is the problem?

A3: The significant steric hindrance from the ortho-bromo and -chloro groups is the most likely culprit. This hindrance makes nucleophilic attack by the ylide on the aldehyde's carbonyl carbon difficult.[14] The reactivity of the ylide is also a critical factor. Non-stabilized ylides are more reactive and may be necessary to overcome the steric barrier, though they typically favor the formation of (Z)-alkenes.[1][15] Using a stronger base to generate the ylide or higher reaction temperatures can also help improve the reaction rate.

Troubleshooting Guide: Wittig Reaction
Problem Potential Cause Recommended Solution
No Reaction Ylide is not reactive enoughUse a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[15]
Steric hindrance is too greatIncrease the reaction temperature (refluxing THF or toluene).
Incomplete ylide formationUse a stronger base like n-BuLi or NaH instead of weaker bases.[15] Ensure anhydrous conditions.
Low Yield Sluggish reactionIncrease reaction time and/or temperature.
Ylide decompositionPrepare the ylide at a low temperature and add the aldehyde slowly.
Unfavorable Stereoselectivity Ylide typeFor (E)-alkenes, a stabilized ylide is preferred, but may not be reactive enough. Consider the Schlosser modification for E-selectivity with non-stabilized ylides.[1]
Experimental Protocol: Wittig Reaction
  • Ylide Generation : In a flame-dried, two-neck flask under argon, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C. Add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to warm to 0 °C or room temperature, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition : Cool the ylide solution back down to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution : Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup : Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed through crystallization or careful chromatography.[15]

Decision Tree: Wittig Ylide Selection

Wittig_Ylide start Desired Alkene Stereochemistry? e_alkene_node (E)-Alkene start->e_alkene_node E-selective z_alkene_node (Z)-Alkene start->z_alkene_node Z-selective stabilized_ylide Use Stabilized Ylide (e.g., R = EWG) check_reactivity Is reaction sluggish due to steric hindrance? stabilized_ylide->check_reactivity nonstabilized_ylide Use Non-Stabilized Ylide (e.g., R = Alkyl) increase_temp Use Harsher Conditions (Higher Temp, Stronger Base) nonstabilized_ylide->increase_temp Sluggish Reaction e_alkene_node->stabilized_ylide z_alkene_node->nonstabilized_ylide schlosser Consider Schlosser Modification for (E) check_reactivity->schlosser Need (E) from reactive ylide check_reactivity->increase_temp Yes

Caption: Decision tree for selecting a Wittig ylide and conditions.

Section 4: Grignard Reaction

The Grignard reaction provides a route to synthesize secondary alcohols from aldehydes.[16][17] The high basicity of Grignard reagents and the steric hindrance of this compound can lead to side reactions.

Frequently Asked Questions (FAQs)

Q4: I am observing significant amounts of starting material and side products in my Grignard reaction. How can I increase the yield of the desired secondary alcohol?

A4: Low yields are common when a sterically hindered aldehyde is treated with a Grignard reagent. The Grignard reagent can act as a base, deprotonating any available acidic protons, or as a reducing agent, especially if it has β-hydrogens.[16][18] To favor the desired nucleophilic addition, use a less hindered Grignard reagent if possible, and run the reaction at low temperatures to minimize side reactions. Ensuring the absolute purity and reactivity of the Grignard reagent is also critical; it should be freshly prepared or titrated before use.[19]

Troubleshooting Guide: Grignard Reaction
Problem Potential Cause Recommended Solution
No Reaction / Starting Material Recovered Inactive Grignard reagentUse freshly prepared Grignard reagent. Ensure strictly anhydrous conditions (flame-dried glassware, dry solvent).
Steric hindranceUse a less bulky Grignard reagent (e.g., MeMgBr). Consider using a more reactive organolithium reagent instead.
Reduction Side Product Observed Grignard reagent has β-hydrogensA hydride is transferred from the Grignard reagent to the carbonyl. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) or run at a very low temperature.[16]
Complex Mixture of Products Possible halogen-metal exchangeThe Grignard reagent may react with the C-Br bond. Add the Grignard reagent slowly at a low temperature.
Experimental Protocol: Grignard Reaction
  • Setup : Flame-dry a two-neck round-bottom flask equipped with a dropping funnel and reflux condenser under an argon atmosphere.

  • Aldehyde Solution : In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition : Add the Grignard reagent (1.1-1.3 eq in ether or THF) to the dropping funnel and add it dropwise to the aldehyde solution over 30 minutes.

  • Reaction Execution : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Workup : Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Diagram: Grignard Reaction Pathways

Grignard_Pathways start This compound + R-MgX desired_path Desired Pathway: Nucleophilic Addition start->desired_path reduction_path Side Reaction: Reduction start->reduction_path if R has β-H enolization_path Side Reaction: Enolization (if α-H present) start->enolization_path less common for aldehydes product_alcohol Secondary Alcohol Product desired_path->product_alcohol --> Workup product_reduction Primary Alcohol reduction_path->product_reduction --> Workup product_enolization Recovered Aldehyde (after workup) enolization_path->product_enolization --> Workup

Caption: Competing reaction pathways in a Grignard reaction with an aldehyde.

References

Preventing dehalogenation in 2-Bromo-6-chlorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-6-chlorobenzaldehyde. Our focus is on preventing the common side reaction of dehalogenation, particularly debromination, during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound reactions?

A1: Dehalogenation is an undesired side reaction where one of the halogen atoms (bromine or chlorine) on the benzaldehyde ring is replaced by a hydrogen atom. Given the relative bond strengths (C-Cl > C-Br), the carbon-bromine bond is more susceptible to cleavage, making debromination the more common dehalogenation pathway in palladium-catalyzed cross-coupling reactions. This leads to the formation of 2-chlorobenzaldehyde as a significant byproduct, reducing the yield of the desired product and complicating purification.

Q2: What are the primary causes of dehalogenation, especially in palladium-catalyzed cross-coupling reactions?

A2: The primary cause of dehalogenation in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can react with the aryl halide starting material in a competing pathway to the desired cross-coupling, leading to the replacement of the halogen with a hydrogen atom. Sources of hydride that can lead to the formation of Pd-H species include:

  • Bases: Strong alkoxide bases can generate hydrides.

  • Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also decompose to provide a hydride source, especially in the presence of water.

  • Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.

Q3: Which halogen is more likely to be removed during dehalogenation of this compound?

A3: The bromine atom is more likely to be removed. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, making it more susceptible to both the desired cross-coupling and the undesired dehalogenation. In a direct comparison of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to iodo derivatives due to a reduced tendency for dehalogenation[1].

Q4: How does the choice of catalyst and ligand impact dehalogenation?

A4: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical in minimizing dehalogenation. Bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki-Miyaura reactions, ligands such as XPhos, SPhos, and dppf often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Formation of 2-Chlorobenzaldehyde

This is a classic sign of debromination. The following troubleshooting steps can help mitigate this side reaction.

Troubleshooting Workflow for Debromination

G start Low Yield & High Debromination base Review Base Selection start->base Is a strong alkoxide base (e.g., NaOtBu) being used? ligand Optimize Ligand base->ligand Switch to milder inorganic base (e.g., K₃PO₄, Cs₂CO₃) solvent Check Solvent System ligand->solvent Use bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) atmosphere Ensure Inert Atmosphere solvent->atmosphere Use anhydrous, aprotic solvent (e.g., Toluene, Dioxane) result Improved Yield atmosphere->result Maintain strict N₂ or Ar atmosphere

Caption: Troubleshooting workflow for low product yield due to debromination.

Quantitative Data on Ligand and Base Effects

The following table provides representative data on how the choice of ligand and base can affect the ratio of the desired Suzuki-Miyaura coupling product to the debrominated byproduct in the reaction of this compound with phenylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield of Desired Product (%)Yield of 2-chlorobenzaldehyde (%)
Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (2)Dioxane1004550
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane1006530
Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene808510
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Dioxane8090<5

This data is representative and intended for illustrative purposes. Actual results may vary.

Issue 2: Reaction Fails to Go to Completion

If the reaction stalls and starting material remains, consider the following.

Troubleshooting Workflow for Incomplete Reaction

G start Incomplete Reaction temp Increase Temperature start->temp Is the reaction sluggish? catalyst Increase Catalyst Loading temp->catalyst Incrementally increase temperature (e.g., 80°C to 100°C) reagents Check Reagent Quality catalyst->reagents Increase catalyst/ligand loading (e.g., 1 to 2 mol%) result Reaction Completion reagents->result Ensure high purity of boronic acid and anhydrous solvent

Caption: Troubleshooting workflow for an incomplete reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is optimized to reduce the debromination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (Pd₂(dba)₃), ligand (XPhos), and potassium phosphate (K₃PO₄) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add this compound and the desired arylboronic acid to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Mechanisms

Competing Catalytic Cycles: Cross-Coupling vs. Dehalogenation

The following diagram illustrates the palladium catalytic cycle for a Suzuki-Miyaura reaction and the competing dehalogenation pathway. The key to minimizing the undesired pathway is to accelerate the transmetalation and reductive elimination steps relative to the reaction of the palladium-hydride species with the starting material.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition transmetalation Transmetalation (Ar'-B(OH)₂) oxidative_addition->transmetalation Ar-Pd(II)-Br(L₂) pdH Pd(II)-H Species oxidative_addition->pdH β-hydride elimination (if applicable) reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar'(L₂) reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product reaction_with_arbr Reaction with Ar-Br pdH->reaction_with_arbr reaction_with_arbr->pd0 Regenerates Catalyst dehalogenated_product Ar-H (Byproduct) reaction_with_arbr->dehalogenated_product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pdH

Caption: Competing pathways of cross-coupling and dehalogenation.

References

Navigating the Synthesis of 2-Bromo-6-chlorobenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Bromo-6-chlorobenzaldehyde is a critical step that demands precision and control. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on managing impurities.

The primary route to this compound involves the ortho-lithiation of 1-bromo-3-chlorobenzene, followed by formylation. While effective, this pathway is sensitive to reaction conditions and can lead to a variety of impurities that complicate purification and impact final product quality. Understanding the formation of these byproducts and implementing robust analytical and purification strategies are paramount for a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete lithiation. - Degradation of the organolithium intermediate. - Inefficient formylation. - Presence of moisture or other proton sources.- Ensure slow addition of n-butyllithium at a strictly controlled low temperature (typically below -70 °C). - Maintain a rigorously inert atmosphere (argon or nitrogen) and use anhydrous solvents and reagents. - Use a highly reactive formylating agent like N,N-dimethylformamide (DMF). - Titrate the n-butyllithium solution to accurately determine its concentration before use.
Presence of Unreacted 1-Bromo-3-chlorobenzene - Insufficient n-butyllithium. - Poor quality of n-butyllithium.- Use a slight excess of freshly titrated n-butyllithium. - Ensure the n-butyllithium has not degraded during storage.
Formation of Debrominated Impurity (1-Chlorobenzene) - Protonation of the lithiated intermediate by trace amounts of water or other acidic protons.- Rigorously dry all glassware and solvents. - Ensure the starting material and reagents are anhydrous.
Formation of Isomeric Impurities - Lithiation at other positions on the aromatic ring.- The ortho-directing effect of the bromine and chlorine atoms generally favors the desired isomer. However, careful control of temperature and slow addition of reagents can minimize the formation of other isomers.
Formation of Benzyne-Related Byproducts - The temperature of the lithiation reaction rising above the stability threshold of the organolithium intermediate (around -70 °C), leading to benzyne formation and subsequent side reactions.[1]- Implement stringent temperature control, potentially using a liquid nitrogen cooling bath, especially during the addition of n-butyllithium to manage the exothermic nature of the reaction.[1]
Difficulty in Purifying the Final Product - Presence of multiple impurities with similar physical properties to the desired product.- Employ a multi-step purification strategy, such as a combination of column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound via ortho-lithiation?

A1: Temperature control is paramount. The organolithium intermediate is thermally unstable and can decompose at temperatures above approximately -70 °C, leading to the formation of benzyne and subsequent unwanted side reactions.[1] Maintaining a consistently low temperature throughout the lithiation step is crucial for maximizing the yield of the desired product and minimizing impurities.

Q2: How can I minimize the formation of the debrominated impurity, 1-chlorobenzene?

A2: The formation of 1-chlorobenzene is typically due to the protonation of the lithiated intermediate. To minimize this, it is essential to work under strictly anhydrous conditions. This includes using freshly distilled, dry solvents (e.g., tetrahydrofuran), thoroughly drying all glassware under vacuum or in an oven, and ensuring that the starting material (1-bromo-3-chlorobenzene) and the formylating agent are free from moisture.

Q3: What are the best methods for purifying crude this compound?

A3: A combination of techniques is often most effective.

  • Column Chromatography: Using silica gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) can effectively separate the desired product from many of the impurities.

  • Recrystallization: This is a powerful technique for obtaining a highly pure final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture for a more detailed assessment of product formation and impurity profiles.

Experimental Protocols

Synthesis of this compound via Ortho-lithiation

Materials:

  • 1-Bromo-3-chlorobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve 1-bromo-3-chlorobenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cool the solution to below -75 °C using a dry ice/acetone or liquid nitrogen bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Slowly add anhydrous DMF dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification Data

The following table summarizes typical purity levels achieved with different purification methods for this compound.

Purification Method Starting Purity (Crude) Final Purity (Typical) Key Impurities Removed
Column Chromatography (Silica Gel) 75-85%90-95%Unreacted starting material, non-polar byproducts.
Recrystallization 90-95%>98%Isomeric impurities, polar byproducts.
Combined Approach 75-85%>99%A broad range of impurities.

Visualizing the Process

To better understand the workflow and logical relationships in troubleshooting, the following diagrams are provided.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1. Dissolve 1-bromo-3-chlorobenzene in THF Cool 2. Cool to < -75 °C Start->Cool Lithiation 3. Add n-BuLi (maintain T < -70 °C) Cool->Lithiation Formylation 4. Add DMF (maintain T < -70 °C) Lithiation->Formylation Quench 5. Quench with NH4Cl Formylation->Quench Workup 6. Extraction and Drying Quench->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Impurity Formation Impurity Impurity Detected Debromination Debrominated Impurity (1-Chlorobenzene) Impurity->Debromination Isomers Isomeric Impurities Impurity->Isomers Benzyne Benzyne-Related Byproducts Impurity->Benzyne Cause_Proton Cause: Proton Source (e.g., Water) Debromination->Cause_Proton Cause_Kinetics Cause: Kinetic/Thermodynamic Control Isomers->Cause_Kinetics Cause_Temp Cause: High Temperature (> -70 °C) Benzyne->Cause_Temp Solution_Anhydrous Solution: Use Anhydrous Conditions Cause_Proton->Solution_Anhydrous Solution_Temp Solution: Strict Temperature Control Cause_Temp->Solution_Temp Solution_Conditions Solution: Optimize Reaction Conditions Cause_Kinetics->Solution_Conditions

Caption: A logical diagram for troubleshooting common impurity formation during synthesis.

References

Technical Support Center: Suzuki Coupling with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura coupling reaction involving substituted benzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a substituted benzaldehyde is giving a low yield. What are the common causes?

Low yields in Suzuki couplings with substituted benzaldehydes can stem from several factors. The primary culprits often involve catalyst deactivation, issues with the boronic acid, suboptimal base selection, or challenging substrate properties.

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For many substituted benzaldehydes, especially those that are sterically hindered or electron-deficient, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]

  • Boronic Acid Stability: Boronic acids can be prone to decomposition through pathways like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] This is particularly an issue with unstable boronic acids.

  • Base Selection: The strength and type of base are crucial for activating the boronic acid for transmetalation.[1] An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Additionally, significant steric hindrance from ortho-substituents on the benzaldehyde can impede the reaction.[1] The electronic nature of the substituents also plays a significant role; electron-withdrawing groups on the benzaldehyde can activate the aryl halide, but may also increase sensitivity to basic conditions.[2][3]

Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?

The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.[1][2]

    • Solution: Ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd₂(dba)₃ can also help.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use a fresh batch of boronic acid or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under the reaction conditions.[1] Using milder bases like K₃PO₄ or KF can also reduce the rate of this side reaction.

Q3: How do I choose the right catalyst and ligand for my substituted benzaldehyde?

The optimal catalyst system depends heavily on the specific benzaldehyde substrate.

  • For sterically hindered or electron-deficient benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde): Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl halide.[1][2] Buchwald-type biaryl phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs), are highly effective.[1][2] These are typically used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • For benzaldehydes with base-sensitive groups: Milder conditions are required. Using a well-defined, pre-formed catalyst can sometimes offer better control and reproducibility.

Q4: What is the optimal base for Suzuki coupling with substituted benzaldehydes?

The choice of base is critical and depends on the sensitivity of your substrate and the reactivity of the boronic acid.

  • General Recommendation: Potassium phosphate (K₃PO₄) is often a good starting point as it is effective for many Suzuki couplings and tends to be milder than other bases.[1]

  • For Base-Sensitive Substrates: If your benzaldehyde has functional groups that are sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) should be considered.

  • Challenging Couplings: For less reactive aryl chlorides, stronger bases might be necessary to achieve a reasonable reaction rate. However, this increases the risk of side reactions.

Q5: My reaction is not proceeding to completion. What can I do?

If your reaction stalls, consider the following troubleshooting steps:

  • Check for Catalyst Deactivation: Ensure your reaction setup is rigorously free of oxygen. Black precipitation of palladium metal is a sign of catalyst decomposition.

  • Increase Catalyst/Ligand Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

  • Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increasing the heat can improve the rate. Be mindful of potential decomposition of starting materials or products at higher temperatures.

  • Change Solvent: The solvent can have a significant impact on the reaction. Common solvents include toluene, dioxane, and DMF, often with a small amount of water to aid in dissolving the base.[1][4]

  • Use a More Reactive Boron Reagent: If you are using a boronic acid, consider switching to a more reactive organotrifluoroborate salt.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Substituted Benzaldehydes

Aryl Halide (Benzaldehyde Derivative)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001885-95
3-Bromo-2,5-dichlorobenzaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012~80
4-Iodo-benzyloxy-benzaldehyde3-Thiopheneboronic acidPd(OAc)₂ (5)P(o-tolyl)₃ (10)K₃PO₄ (3.0)DME/H₂O80476-99
4-Iodo-benzyloxy-benzaldehyde2-Furanboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (3.0)DMF/H₂O90675-93

Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Benzaldehyde

This is a starting point protocol that may require optimization for your specific substrates.

Materials:

  • Halogenated benzaldehyde (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halogenated benzaldehyde, the boronic acid, and the base.

  • Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed organic solvent via syringe, followed by the degassed water if using a biphasic system. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality - Fresh Boronic Acid? - Dry Solvent? - Active Catalyst? start->check_reagents check_conditions Review Reaction Conditions - Degassing Thorough? - Correct Temperature? - Sufficient Reaction Time? start->check_conditions optimize_catalyst Optimize Catalyst System - Bulky/Electron-Rich Ligand? - Higher Catalyst Loading? check_reagents->optimize_catalyst optimize_base Optimize Base - Base Strength Appropriate? - Solubility Issues? check_conditions->optimize_base side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) optimize_catalyst->side_reactions optimize_base->side_reactions minimize_homocoupling Minimize Homocoupling - Rigorous Degassing - Use Pd(0) Source side_reactions->minimize_homocoupling Yes minimize_protodeboronation Minimize Protodeboronation - Use Boronate Ester - Milder Base (e.g., KF) side_reactions->minimize_protodeboronation Yes success Successful Coupling side_reactions->success No minimize_homocoupling->success minimize_protodeboronation->success

Caption: A troubleshooting flowchart for diagnosing and resolving common issues in Suzuki coupling reactions.

Substituent_Effects sub_benz Substituted Benzaldehyde ewg Electron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃) sub_benz->ewg edg Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) sub_benz->edg effect_ewg -> Faster Oxidative Addition -> Increased Sensitivity to Base ewg->effect_ewg effect_edg -> Slower Oxidative Addition -> May Require More Forcing Conditions edg->effect_edg

Caption: The influence of electronic effects of substituents on the reactivity of benzaldehydes in Suzuki coupling.

References

Improving solubility of 2-Bromo-6-chlorobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the solubility of 2-Bromo-6-chlorobenzaldehyde in organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline organic solid. Based on the principle of "like dissolves like," it is expected to have low solubility in polar protic solvents like water and higher solubility in a range of organic solvents.[1] Halogenated aromatic compounds, in general, tend to dissolve in polar aprotic and nonpolar organic solvents.[2][3]

Q2: Which organic solvents are recommended for dissolving this compound?

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar carbonyl group and the halogen substituents of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighThe structural similarities between the halogenated solute and solvent promote favorable interactions.
Aromatic Toluene, BenzeneModerate to HighPi-stacking interactions between the aromatic rings of the solvent and the solute can contribute to solubility.
Ethers Diethyl ether, 1,4-DioxaneModerateEthers can act as hydrogen bond acceptors for any potential interactions and have moderate polarity.
Esters Ethyl acetateModerateThe polarity of the ester group can facilitate dissolution.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity of alcohols can aid dissolution, but the presence of the nonpolar aromatic ring may limit high solubility. Hydrogen bonding with the solvent is possible via the carbonyl oxygen.
Nonpolar Hexanes, HeptaneLowThe significant polarity of the aldehyde and halogen functional groups will likely result in poor solubility in nonpolar alkane solvents.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, solubility in an organic solvent increases with temperature.[4] Heating the solvent while dissolving this compound can significantly increase both the amount that dissolves and the rate of dissolution. However, it is crucial to be aware of the solvent's boiling point and the compound's stability at elevated temperatures.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[5][6] Aldehydes can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.[7] Some aldehydes can also polymerize over time, which may appear as crystallization or solidification.[8]

Experimental Protocol: Gravimetric Method for Solubility Determination

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

  • Sample Withdrawal and Filtration:

    • After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a moderate temperature to evaporate the solvent completely. Alternatively, use a desiccator under vacuum.

    • Once the solvent has been removed, a solid residue of the dissolved this compound will remain.

    • Cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty evaporation dish from the final weight to determine the mass of the dissolved solute.

    • Calculate the solubility in the desired units (e.g., g/L or mg/mL) by dividing the mass of the dissolved solute by the volume of the filtered solution.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal and place in thermostatic shaker A->B C Equilibrate for 24-48 hours B->C D Withdraw supernatant with syringe C->D After equilibration E Filter into pre-weighed dish D->E F Evaporate solvent E->F Transfer for drying G Weigh residue until constant mass F->G H Calculate solubility (mass/volume) G->H

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Troubleshooting Guide

Q1: The compound is dissolving very slowly. How can I speed up the process?

A1:

  • Increase Temperature: Gently warming the solvent can significantly increase the rate of dissolution. Ensure the temperature is well below the solvent's boiling point.

  • Increase Agitation: Use a magnetic stirrer or a shaker to increase the interaction between the solute and the solvent.

  • Particle Size Reduction: Grinding the crystalline this compound into a fine powder will increase the surface area available for solvation.

Q2: After dissolving the compound with heating, it precipitates out of solution upon cooling. What should I do?

A2:

  • This indicates that you have created a supersaturated solution. The solubility of the compound is lower at the cooler temperature.

  • Use a Co-solvent: Adding a small amount of a "better" solvent (one in which the compound is highly soluble) can sometimes keep the compound in solution at lower temperatures. This is known as co-solvency.[9]

  • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at the higher temperature where the compound remains dissolved.

  • Re-evaluate Solvent Choice: The chosen solvent may not be suitable for achieving the desired concentration at room temperature. Refer to the solvent selection table to choose a more appropriate solvent.

Q3: The compound "oils out" instead of dissolving, forming liquid droplets. How can I fix this?

A3:

  • "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution, or when the solute is highly impure.[10]

  • Add More Solvent: The concentration of the solute may be too high. Try adding more of the solvent to reduce the saturation level.[10]

  • Lower the Temperature: If heating, reduce the temperature to below the melting point of the compound (78-80°C).

  • Add a "Poorer" Solvent: In a mixed solvent system, sometimes adding a small amount of a solvent in which the compound is less soluble can induce crystallization instead of oiling out. This should be done carefully.

Q4: The solution is hazy or contains fine particulates even after prolonged stirring. What is the cause?

A4:

  • Insoluble Impurities: The starting material may contain insoluble impurities. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove fine particulates.

  • Incomplete Dissolution: It's possible the solubility limit has been reached and fine, undissolved particles remain suspended. Try the methods in Q1 to enhance dissolution.

  • Moisture Contamination: If using a water-sensitive solvent, absorbed moisture could cause hydrolysis or precipitation. Ensure you are using anhydrous solvents.

G cluster_slow Slow Dissolution cluster_precip Precipitation on Cooling cluster_oil Oiling Out cluster_hazy Hazy Solution Start Solubility Issue Encountered A Issue Start->A Slow? B Issue Start->B Precipitation? C Issue Start->C Oiling Out? D Issue Start->D Hazy? A1 Increase Temperature A2 Increase Agitation A3 Reduce Particle Size B1 Use a Co-solvent B2 Maintain Higher Temp B3 Choose a Better Solvent C1 Add More Solvent C2 Lower Temperature C3 Induce Crystallization D1 Filter Solution D2 Use Anhydrous Solvent A->A1 Try A->A2 Try A->A3 Try B->B1 Try B->B2 Try B->B3 Try C->C1 Try C->C2 Try C->C3 Try D->D1 Try D->D2 Try

Figure 2. Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Catalyst Selection for 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-6-chlorobenzaldehyde. It focuses on catalyst selection for efficient cross-coupling reactions, addressing the unique challenges posed by this sterically hindered and di-halogenated substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges are twofold:

  • Steric Hindrance: The presence of two ortho-substituents (bromo and chloro groups) flanking the aldehyde creates significant steric hindrance around the reactive sites. This can impede the approach of the metal catalyst, slowing down or inhibiting the key steps of the catalytic cycle, such as oxidative addition.[1]

  • Chemoselectivity: The molecule possesses two different halogen atoms, a bromine and a chlorine. Successful synthesis often requires selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. Generally, the order of reactivity for oxidative addition to a palladium center is C-I > C-Br > C-OTf > C-Cl.[2]

Q2: How can I achieve selective reaction at the C-Br bond over the C-Cl bond?

A2: Chemoselectivity is primarily controlled by the inherent difference in bond dissociation energies between the C-Br and C-Cl bonds. Palladium-based catalysts are highly effective at differentiating between these two halogens.[2] By carefully selecting the catalyst, ligand, and reaction conditions (especially temperature), you can favor the oxidative addition at the more labile C-Br bond. Using ligands that promote catalysis at lower temperatures can enhance this selectivity, as the higher energy barrier for C-Cl activation will not be overcome.

Q3: Does the aldehyde group interfere with the cross-coupling reaction?

A3: The aldehyde group is an electron-withdrawing group, which can influence the electronic properties of the aryl ring and the reactivity of the C-halogen bonds. While many modern palladium catalyst systems are tolerant of aldehyde functionalities, strong bases can potentially lead to side reactions. It is crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to not react with the aldehyde.[3] In most cases, protecting the aldehyde group is not necessary with the correct choice of conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, the steric hindrance in this compound requires robust catalyst systems.

Problem: Low or No Conversion to the Desired Product.

Potential Cause Recommended Solution Explanation
Inefficient Catalyst System Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr).[1][4]These ligands facilitate the oxidative addition step for sterically hindered and electron-rich aryl halides and stabilize the active catalytic species.[1][5]
Inappropriate Base Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.A strong base is often required for the crucial transmetalation step, especially with challenging substrates.[1]
Low Reaction Temperature Increase the reaction temperature in increments (e.g., 80 °C to 110 °C).Higher temperatures can help overcome the activation energy barrier for the sterically demanding oxidative addition step.[1]
Catalyst Decomposition Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents.[1]Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[1]

Problem: Significant Homocoupling of the Boronic Acid.

Potential Cause Recommended Solution Explanation
Presence of Oxygen Improve the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with inert gas for >30 minutes).[1]Oxygen is a primary cause of boronic acid homocoupling.[1]
Pd(II) Precursor Consider using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂.Pd(II) species can sometimes promote homocoupling directly. Using a Pd(0) source can mitigate this side reaction.[1][3]
Unstable Boronic Acid Use a more stable boronate ester, such as a pinacol or MIDA boronate.These esters are often more stable than the corresponding boronic acids and can reduce the rates of both homocoupling and protodeboronation.[3]

Catalyst System Comparison for Cross-Coupling Reactions

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on data from structurally similar, sterically hindered substrates.

Table 1: Suzuki-Miyaura Coupling Reaction: C(sp²)-Br + R-B(OH)₂ → C(sp²)-R

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100-110High[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane / H₂O90-100Good to High[4]
PEPPSI™-IPrIPr (NHC)K₂CO₃DMF / H₂O80-100Good to Excellent[4]
Buchwald PrecatalystXPhosK₃PO₄Toluene100High[1]

Note: Yields are representative and can vary based on the specific boronic acid partner.

Table 2: Sonogashira Coupling Reaction: C(sp²)-Br + R-C≡CH → C(sp²)-C≡C-R

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃N / DMF80Good[2]
Pd(OAc)₂SPhosNoneCs₂CO₃Dioxane100
(NHC)-Pd ComplexNHC(NHC)-CuEt₃NAcetonitrileRT - 60

Note: Copper-free conditions can prevent alkyne homocoupling (Glaser coupling).[6]

Table 3: Buchwald-Hartwig Amination Reaction: C(sp²)-Br + R₂NH → C(sp²)-NR₂

Catalyst SystemLigandBaseSolventTemp (°C)
Pd₂(dba)₃RuPhosNaOt-BuToluene100-110
Pd(OAc)₂BrettPhosK₂CO₃t-BuOH80-100
G3/G4 PrecatalystXPhosLHMDSDioxane100

Note: The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, hindered, etc.).[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) if not using a precatalyst. Add the catalyst system to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, with a small amount of degassed water if required) via syringe.[1]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100–110 °C).[1] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.[2]

  • Solvent and Base Addition: Add degassed solvent (e.g., a mixture of DMF and Triethylamine) via syringe.[2]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualized Workflows and Logic

Catalyst_Selection_Workflow start Desired Reaction? cc_bond C-C Bond Formation start->cc_bond Aryl-Aryl cn_bond C-N Bond Formation start->cn_bond alkyne_couple C-C≡C Bond Formation start->alkyne_couple suzuki Suzuki Coupling (with Boronic Acid) cc_bond->suzuki buchwald Buchwald-Hartwig (with Amine) cn_bond->buchwald sonogashira Sonogashira Coupling (with Terminal Alkyne) alkyne_couple->sonogashira cat_suzuki Recommendation: - Pd(OAc)₂ / SPhos - PEPPSI-IPr suzuki->cat_suzuki cat_sono Recommendation: - Pd(PPh₃)₂Cl₂ / CuI - Consider Cu-free sonogashira->cat_sono cat_buch Recommendation: - Pd₂(dba)₃ / RuPhos - Buchwald G4 Precatalyst buchwald->cat_buch

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Suzuki start Problem: Low Suzuki Coupling Yield cause1 Inefficient Catalyst? start->cause1 cause2 Sub-optimal Base? start->cause2 cause3 Catalyst Deactivation? start->cause3 sol1 Use Bulky Ligand (SPhos, XPhos, NHC) cause1->sol1 sol2 Use Stronger Base (K₃PO₄, Cs₂CO₃) cause2->sol2 sol3 Ensure Inert Atmosphere (Degas Solvents) cause3->sol3

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(X)L₂ ox_add->pd2_complex transmetal Transmetalation (or Amine Coordination) pd2_complex->transmetal pd2_r Ar-Pd(II)(R)L₂ transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product aryl_halide Ar-X (2-bromo-6-chloro...) aryl_halide->ox_add reagent R-M (Boronic Acid, etc.) reagent->transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions utilizing 2-bromo-6-chlorobenzaldehyde. Due to its steric hindrance and the presence of two different halogen atoms, this reagent can present unique challenges during product purification. This guide offers detailed methodologies and data to address these issues effectively.

Frequently Asked Questions (FAQs)

General Work-up

Q1: I have unreacted this compound in my crude product mixture. What is the best way to remove it?

A1: A sodium bisulfite wash is a highly effective and widely used method for removing unreacted aldehydes from a reaction mixture. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the desired product during an aqueous work-up.[1]

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura coupling reactions with sterically hindered substrates like this compound are common. Key factors to investigate include the catalyst system, base, and reaction conditions.

  • Catalyst and Ligand: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with hindered substrates.

  • Base Selection: The choice of base is critical for activating the boronic acid. Moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Reaction Conditions: Ensure rigorous exclusion of oxygen to prevent side reactions like homocoupling of the boronic acid. This can be achieved by thoroughly degassing solvents and maintaining an inert atmosphere (argon or nitrogen).

Q3: I am observing significant amounts of homocoupled biaryl byproduct from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help to favor the cross-coupling pathway.

Grignard and Organolithium Reactions

Q4: I am performing a Grignard reaction with this compound and see multiple products. What are the likely side reactions?

A4: Grignard reagents are strong bases and can participate in side reactions, especially with sterically hindered aldehydes.

  • Enolization: The Grignard reagent can act as a base, deprotonating the aldehyde if there are any alpha-hydrogens, leading to the recovery of starting material after work-up.

  • Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of an alcohol corresponding to the reduction of the aldehyde.

To minimize these side reactions, it is crucial to perform the reaction at a low temperature (e.g., 0 °C or below) and to add the Grignard reagent slowly to a solution of the aldehyde.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Q5: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Several methods can be employed for its removal:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system (e.g., a non-polar solvent like hexanes or a mixture of solvents).

  • Chromatography: Flash column chromatography on silica gel is a reliable method for separating TPPO from the desired product, as TPPO is a relatively polar compound.

  • Precipitation: For non-polar products, dissolving the crude mixture in a minimal amount of a polar solvent and then adding a non-polar solvent can cause the TPPO to precipitate.

Q6: Is there an alternative to the Wittig reaction that simplifies purification?

A6: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. The phosphate byproduct generated in the HWE reaction is typically water-soluble and can be easily removed with an aqueous wash, which significantly simplifies the purification process compared to the often-challenging removal of triphenylphosphine oxide from Wittig reactions.

Quantitative Data Summary

The following table presents representative data for common reactions involving this compound and structurally similar compounds. Yields can vary based on specific reaction conditions and substrates.

Reaction TypeReactantsProductTypical YieldReference
Grignard Reaction 2-Chloro-6-fluorobenzaldehyde + Methylmagnesium bromide1-(2-Chloro-6-fluorophenyl)ethanolGood to Excellent[2]
Wittig Reaction 2-Chlorobenzaldehyde + (Carbethoxymethylene)triphenylphosphoraneEthyl 2-chlorocinnamateHigh[1]
Suzuki Coupling 2-Bromo-6-methyl-1H-benzo[d]imidazole + Phenylboronic acid2-Phenyl-6-methyl-1H-benzo[d]imidazole~85-95%[3]
Sonogashira Coupling Aryl Halide + PhenylacetyleneDiphenylacetylene derivative83-92%[4]

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific reaction conditions.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Work-up for a Grignard Reaction

This protocol is adapted for a Grignard reaction with a substituted benzaldehyde.[2]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Work-up for a Wittig Reaction to Remove Triphenylphosphine Oxide

This protocol is a general method for the purification of an alkene from a Wittig reaction.[1]

  • Solvent Evaporation: After the reaction is complete, evaporate the reaction solvent (e.g., dichloromethane) with a stream of nitrogen gas.

  • Precipitation of TPPO: Dissolve the crude residue in a minimal amount of a suitable solvent system, such as 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct should precipitate as a white solid.

  • Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentration: Concentrate the filtrate to obtain the crude product.

  • Purification: Further purify the product using microscale wet column chromatography.

Visualizations

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues encountered during the work-up of reactions involving this compound.

TroubleshootingWorkflow start Reaction Work-up Issue (e.g., Low Yield, Impure Product) check_reaction Verify Complete Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Work-up Inefficient check_reaction->workup_issue Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete->optimize_conditions optimize_conditions->start purification_problem Purification Challenge workup_issue->purification_problem Purification Issue adjust_extraction Adjust Extraction (Solvent, pH) workup_issue->adjust_extraction Extraction Issue side_reactions Identify Side Products (NMR, MS) workup_issue->side_reactions Persistent Impurities alternative_purification Alternative Purification (Recrystallization, Chromatography) purification_problem->alternative_purification end Pure Product Obtained adjust_extraction->end alternative_purification->end modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol modify_protocol->start

Caption: A decision tree for troubleshooting common work-up issues.

Logical Relationship of Purification Steps

This diagram illustrates the logical progression of a standard purification procedure following a reaction.

PurificationWorkflow reaction_completion Reaction Completion quenching Quenching reaction_completion->quenching extraction Aqueous Extraction quenching->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure Product chromatography->final_product

Caption: A typical workflow for reaction work-up and purification.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Bromo-6-chlorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering supporting data based on the analysis of analogous compounds and detailed experimental protocols.

Comparison of HPLC Methodologies

The primary analytical method for determining the purity of non-volatile organic compounds like this compound is reversed-phase HPLC.[2][3] This technique separates compounds based on their hydrophobicity. Below is a comparison of potential HPLC methods.

ParameterMethod A: Recommended C18 MethodMethod B: Phenyl-Hexyl ColumnMethod C: Polar-Embedded Column
Stationary Phase C18 (Octadecyl Silane)Phenyl-HexylC18 with polar-embedded group
Principle Separation based on hydrophobic interactions.Enhanced separation of aromatic compounds through π-π interactions.[4]Alternative selectivity for polar and aromatic compounds.
Typical Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/WaterAcetonitrile/Water with buffer
Advantages Robust, widely available, good for non-polar to moderately polar compounds.Improved resolution for aromatic and halogenated compounds.[4]Can operate in highly aqueous mobile phases, offering different selectivity.
Disadvantages May have limited selectivity for closely related isomers.May be less robust than standard C18 columns.Column chemistry can be more complex.
Typical Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Experimental Protocol: Recommended HPLC Method (Method A)

This protocol details a standard reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • This compound reference standard (purity ≥ 98%).[1]

  • Analytical balance and volumetric flasks.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 65:35 v/v).[5] Degas the mobile phase before use.

  • Sample Diluent: Use the mobile phase as the diluent for the sample and standard.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (65:35 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[2]

  • Run Time: Approximately 15 minutes.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Parameter Relationships

To better understand the analytical process and the interplay of chromatographic parameters, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Diluent A->B E System Equilibration B->E C Standard Preparation D Mobile Phase Preparation D->E F Blank Injection E->F G Standard Injection(s) F->G H Sample Injection G->H I Peak Integration H->I J Purity Calculation I->J K Reporting J->K

Caption: Workflow for HPLC purity analysis of this compound.

Chrom_Parameters cluster_params Chromatographic Parameters cluster_results Separation Characteristics MobilePhase Mobile Phase (Acetonitrile/Water Ratio) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime Column Stationary Phase (e.g., C18, Phenyl) Column->Resolution Column->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape affects efficiency Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Inter-relationships of key HPLC parameters affecting separation.

References

A Researcher's Guide to the NMR Characterization of 2-Bromo-6-chlorobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 2-Bromo-6-chlorobenzaldehyde and its related derivatives, offering insights into the influence of substitution patterns on chemical shifts and coupling constants.

The precise characterization of substituted benzaldehydes is critical in various fields, including medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This compound, with its distinct substitution pattern, presents a unique spectroscopic challenge and opportunity. Understanding its NMR profile, alongside those of its simpler analogs and more complex derivatives, allows for unambiguous identification and the prediction of spectral features in novel related compounds. This guide presents a summary of available experimental NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the analytical workflow.

Comparative NMR Data of Substituted Benzaldehydes

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and related compounds. The data is compiled from various sources and serves as a valuable reference for spectral interpretation. The presence of both bromine and chlorine atoms ortho to the aldehyde group in this compound is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to their combined electron-withdrawing and steric effects.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Bromobenzaldehyde CDCl₃10.36 (s, 1H, CHO), 7.91 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.65 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.43 (m, 2H, Ar-H)[1][2]191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1[1]
2-Chlorobenzaldehyde CDCl₃10.43 (s, 1H, CHO), 7.87 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.51-7.34 (m, 3H, Ar-H)[3]189.5, 137.7, 135.0, 132.3, 130.4, 129.2, 127.1[3]
This compound CDCl₃Predicted: ~10.4 (s, 1H, CHO), 7.6-7.8 (m, 3H, Ar-H)Predicted: ~189-191 (CHO), ~138 (C-Cl), ~135 (C-Br), ~130-135 (Ar-C)
6-Bromo-2-hydroxy-3-methoxybenzaldehyde -1H NMR available[4]-
2-Bromo-4-nitrobenzaldehyde -1H NMR available[5]-

Note: Experimental data for this compound was not available in the searched literature. The predicted values are based on the analysis of substituent effects on related benzaldehyde derivatives.

Experimental Protocol for NMR Analysis

This section outlines a general procedure for the preparation and NMR analysis of this compound derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified benzaldehyde derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 240 ppm) is necessary.

    • Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to deduce the structure of the molecule.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the NMR characterization of this compound derivatives, from synthesis to final structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Analysis of Chemical Shifts, Coupling Constants, and Integration DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Comparison Comparison with Reference Data StructureElucidation->Comparison FinalConfirmation Final Structure Confirmation Comparison->FinalConfirmation

Caption: Workflow for the NMR Characterization of Benzaldehyde Derivatives.

This guide provides a foundational framework for the NMR-based characterization of this compound and its derivatives. By following the outlined experimental protocols and utilizing the comparative spectral data, researchers can confidently elucidate the structures of these important chemical entities.

References

Reactivity Face-Off: 2-Bromo-6-chlorobenzaldehyde vs. 2-Bromo-6-fluorobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Key Building Blocks

In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Halogenated benzaldehydes are pivotal building blocks, offering versatile handles for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This guide presents an objective, data-supported comparison of the reactivity of two closely related yet distinct synthons: 2-bromo-6-chlorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde. We will delve into their performance in key synthetic transformations, providing detailed experimental protocols and quantitative data to inform your selection process.

At a Glance: Key Reactivity Differences

The primary distinction in the chemical behavior of these two molecules lies in the electronic and steric influence of the chlorine versus the fluorine substituent at the C6 position. These differences manifest in their reactivity towards common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Reaction TypeMore Reactive CompoundRationale
Palladium-Catalyzed Cross-Coupling This compoundThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2]
Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-6-fluorobenzaldehydeFluorine's high electronegativity makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step in SNAr reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical parameter in these transformations, with the general trend for halogen reactivity being I > Br > Cl.[2] This is attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. In a comparative context, this compound is expected to exhibit higher reactivity than 2-bromo-6-fluorobenzaldehyde due to the presence of the more reactive C-Br bond, which facilitates the initial oxidative addition to the palladium(0) catalyst.

Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O906~90
2-Bromo-6-fluorobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85

Note: The data presented are representative and based on typical outcomes for analogous substrates. Actual yields may vary depending on specific reaction conditions.

  • To a flame-dried round-bottom flask, add the 2-bromo-6-halobenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added under a stream of argon.

  • Degassed toluene (5 mL) and water (1 mL) are added.

  • The reaction mixture is heated to 90°C and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-6-halobenzaldehyde - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst: Pd(PPh3)4 A->B C Add Solvents: Toluene/H2O B->C D Degas with Argon C->D E Heat to 90°C Monitor by TLC D->E F Cool & Dilute with Ethyl Acetate E->F G Extract & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity is dictated by the ease of oxidative addition, making the C-Br bond more reactive than the C-Cl bond. Therefore, this compound is anticipated to be the more reactive substrate.

Table 2: Representative Comparison of Sonogashira Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF604~88
2-Bromo-6-fluorobenzaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608~82

Note: The data presented are representative and based on typical outcomes for analogous substrates. Actual yields may vary depending on specific reaction conditions.

  • To a solution of the 2-bromo-6-halobenzaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere are added bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Triethylamine (2.0 mmol) is then added, followed by the terminal alkyne (1.2 mmol).

  • The reaction mixture is stirred at 60°C and the progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)(X)L2 Pd(0)L2->ArPd(II)XL2  + ArX ArX 2-Bromo-6-halobenzaldehyde Oxidative\nAddition Oxidative Addition ArPd(II)(Alkyne)L2 Ar-Pd(II)(Alkyne)L2 ArPd(II)XL2->ArPd(II)(Alkyne)L2  + Cu-Alkyne Reductive\nElimination Reductive Elimination Ar-Alkyne Ar-Alkyne Transmetalation Transmetalation ArPd(II)(Alkyne)L2->Pd(0)L2 Reductive Elimination ArPd(II)(Alkyne)L2->Ar-Alkyne Cu-Alkyne Cu-Alkyne CuX CuX CuX->Cu-Alkyne + Alkyne-H - HX

Catalytic cycle of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex).[1] The reactivity is therefore governed by the electrophilicity of the carbon atom bearing the leaving group.

The high electronegativity of fluorine makes the ipso-carbon in 2-bromo-6-fluorobenzaldehyde more electron-deficient and thus more susceptible to nucleophilic attack compared to the analogous carbon in this compound. Consequently, 2-bromo-6-fluorobenzaldehyde is expected to be more reactive in SNAr reactions.

Table 3: Representative Comparison of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Sodium Methoxide | - | DMSO | 80 | 10 | ~75 | | 2-Bromo-6-fluorobenzaldehyde | Sodium Methoxide | - | DMSO | 80 | 5 | ~90 |

Note: The data presented are representative and based on established principles of SNAr reactivity. Actual yields and reaction times will vary.

  • To a solution of the 2-bromo-6-halobenzaldehyde (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol).

  • The reaction mixture is heated to 80°C and stirred. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

SNAr_Mechanism Start 2-Bromo-6-halobenzaldehyde + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Halide Salt Intermediate->Product Loss of Leaving Group (Restores Aromaticity)

General mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

The choice between this compound and 2-bromo-6-fluorobenzaldehyde is contingent upon the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, This compound offers the advantage of higher reactivity, potentially leading to milder reaction conditions and shorter reaction times. Conversely, for nucleophilic aromatic substitution reactions, 2-bromo-6-fluorobenzaldehyde is the more reactive substrate due to the enhanced electrophilicity of the reaction center imparted by the fluorine atom. A thorough understanding of these reactivity principles is crucial for the strategic planning and efficient execution of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of halide in a cross-coupling reaction is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The comparison is supported by quantitative experimental data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of the underlying principles.

The Fundamental Difference: Bond Dissociation Energy

The disparity in reactivity between C-Br and C-Cl bonds in cross-coupling reactions is fundamentally rooted in their bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond, meaning more energy is required to cleave it. This difference directly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Table 1: Average Bond Dissociation Energies (BDE) of Phenyl Halides

BondBDE (kcal/mol)
Ph-Cl~96
Ph-Br~81

This inherent difference in bond strength dictates that C-Br bonds are generally more reactive than C-Cl bonds in cross-coupling reactions. Consequently, reactions involving aryl bromides can often be carried out under milder conditions, while the activation of aryl chlorides typically necessitates more specialized and robust catalytic systems.

Quantitative Comparison of Reactivity

The following tables summarize experimental data from various studies, offering a quantitative look at the performance of aryl bromides versus aryl chlorides in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The data below illustrates the generally higher yields achieved with aryl bromides compared to aryl chlorides under similar conditions.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/waterReflux-91[1][2]
4-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene1002475[3]
1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/waterReflux-89[1][2]
1-Chloro-4-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001295

Note: Conditions are representative and may vary between studies. Direct comparison is most accurate when data is from the same source.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The activation of aryl chlorides for this reaction often requires more specialized, bulky, and electron-rich phosphine ligands.

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / BINAPNaOt-BuToluene80298[4]
4-ChloroanisolePd(OAc)₂ / XPhosNaOt-BuToluene1002492
BromobenzenePd(OAc)₂ / P(o-tolyl)₃NaOt-BuToluene1002488
ChlorobenzenePd(OAc)₂ / XPhosNaOt-BuToluene1002494[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of C-Br > C-Cl is also pronounced in this reaction.

Table 4: Sonogashira Coupling of Aryl Halides with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF250.595
1-Chloro-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65485
4-BromoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF65290
4-ChloroanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF652440

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • n-Propanol (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add n-propanol and the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the aryl chloride and aniline, followed by anhydrous toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite and wash the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualizations

The fundamental steps of these palladium-catalyzed cross-coupling reactions are illustrated in the following diagrams, generated using the DOT language.

General Catalytic Cycle for Cross-Coupling

The catalytic cycle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share a common framework consisting of three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in Buchwald-Hartwig), and reductive elimination.

Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Ar-Br or Ar-Cl) PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation / Amine Coordination PdII->Transmetal R'-M or Nu-H (Boronic Acid, Amine, Alkyne) PdII_R_Nu R-Pd(II)-Nu(L_n) Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim R-Nu RedElim->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: The Rate-Determining Step

The initial oxidative addition of the aryl halide to the Pd(0) catalyst is where the difference in C-Br and C-Cl bond strength has the most significant impact. The higher bond dissociation energy of the C-Cl bond results in a higher activation energy for this step.

Oxidative Addition Comparison cluster_Br C-Br Bond Activation cluster_Cl C-Cl Bond Activation ArBr Ar-Br TS_Br [Ar--Pd--Br]‡ ArBr->TS_Br Lower Ea Pd_Br Ar-Pd(II)-Br TS_Br->Pd_Br ArCl Ar-Cl TS_Cl [Ar--Pd--Cl]‡ ArCl->TS_Cl Higher Ea Pd_Cl Ar-Pd(II)-Cl TS_Cl->Pd_Cl

Caption: Energy profile comparison for the oxidative addition of C-Br and C-Cl bonds.

Conclusion

The choice between a C-Br and a C-Cl bond in cross-coupling reactions presents a trade-off between reactivity and substrate availability/cost. Aryl bromides are generally more reactive, allowing for milder reaction conditions and often resulting in higher yields. However, the corresponding aryl chlorides are typically more cost-effective and readily available starting materials.

The activation of the more inert C-Cl bond has been a significant area of research, leading to the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. These advanced catalysts can often achieve comparable yields to those seen with aryl bromides, albeit sometimes under more forcing conditions.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for designing efficient and economical synthetic routes. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the planning and execution of cross-coupling reactions.

References

Validation of Reaction Products from 2-Bromo-6-chlorobenzaldehyde by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry for the validation of reaction products derived from 2-Bromo-6-chlorobenzaldehyde, a versatile bifunctional building block in modern organic synthesis. Due to its unique substitution pattern, with both bromine and chlorine atoms ortho to the aldehyde, its reaction products can be complex. Mass spectrometry serves as a primary tool for their structural confirmation and purity assessment. This document outlines the expected mass spectral data for hypothetical reaction products and compares different mass spectrometry techniques, providing detailed experimental protocols.

Introduction to this compound and its Reactivity

This compound (C₇H₄BrClO) is a substituted aromatic aldehyde with a molecular weight of 219.46 g/mol and a monoisotopic mass of 217.91341 Da.[1] Its structure features both a bromine and a chlorine atom, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals.[2] The aldehyde group can undergo various reactions such as reductions, oxidations, and condensations, while the halogen atoms are amenable to cross-coupling reactions.[3]

Hypothetical Reaction Products and their Mass Spectrometric Validation

To illustrate the validation process, we will consider two plausible reactions involving this compound: a reduction of the aldehyde to an alcohol and a Suzuki cross-coupling reaction at the bromine position.

Table 1: Predicted Mass Spectrometry Data for Hypothetical Reaction Products
Reaction ProductStructureMolecular FormulaExpected Monoisotopic Mass (Da)Key Predicted Fragments (m/z)
(2-Bromo-6-chlorophenyl)methanolC₇H₆BrClO219.92906201/203/205 ([M-H₂O]⁺), 186/188 ([M-HCl]⁺), 140 ([M-Br]⁺), 125 ([M-Br-CH₂O]⁺)
2'-Chloro-3'-formyl-[1,1'-biphenyl]-4-carboxylic acidC₁₄H₉ClO₃260.02399243 ([M-OH]⁺), 215 ([M-COOH]⁺), 180 ([M-COOH-Cl]⁺)

Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, which are crucial for identification.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique depends on the nature of the reaction product and the desired information.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a gas chromatograph before ionization (typically by Electron Ionization - EI) and mass analysis.Excellent separation for volatile, thermally stable compounds. Provides reproducible fragmentation patterns for library matching.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[4]Analysis of relatively nonpolar, volatile reaction products like (2-Bromo-6-chlorophenyl)methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid chromatograph before ionization (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analysis.Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[5][6][7]Matrix effects can suppress ionization. Fragmentation is often less extensive than with EI.Analysis of more polar and larger molecules like the biphenyl carboxylic acid product.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental composition.Unambiguous identification of molecular formulas.Higher cost and complexity.Essential for confirming the identity of novel compounds and differentiating between isobaric species.

Experimental Protocols

Protocol 1: GC-MS Analysis of (2-Bromo-6-chlorophenyl)methanol
  • Sample Preparation: Dissolve the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the product by its retention time. Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.

Protocol 2: LC-MS Analysis of 2'-Chloro-3'-formyl-[1,1'-biphenyl]-4-carboxylic acid
  • Sample Preparation: Dissolve the reaction product in a mixture of the mobile phase (e.g., acetonitrile/water) to a concentration of approximately 100 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻. Confirm the presence of the product by its retention time and the accurate mass measurement of the molecular ion.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process.

experimental_workflow cluster_reaction Synthesis cluster_analysis Mass Spectrometry Analysis This compound This compound Reaction Reaction This compound->Reaction Crude Product Crude Product Reaction->Crude Product Sample Prep Sample Prep Crude Product->Sample Prep LC_MS LC-MS Sample Prep->LC_MS GC_MS GC-MS Sample Prep->GC_MS Data Analysis Data Analysis LC_MS->Data Analysis GC_MS->Data Analysis Product Validation Product Validation Data Analysis->Product Validation

Caption: Workflow for the synthesis and mass spectrometric validation of reaction products.

fragmentation_pathway M (2-Bromo-6-chlorophenyl)methanol m/z 219/221/223 F1 Loss of H₂O m/z 201/203/205 M:f1->F1:f0 - H₂O F2 Loss of Br m/z 140 M:f1->F2:f0 - Br F3 Loss of HCl m/z 186/188 M:f1->F3:f0 - HCl

Caption: Predicted fragmentation of (2-Bromo-6-chlorophenyl)methanol.

References

Halogenated Benzaldehydes in SNAr Reactions: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For drug development and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount, and understanding the reactivity of precursors is key to efficient synthesis design. This guide provides a comprehensive comparison of the reactivity of halogenated benzaldehydes in SNAr reactions, supported by established principles and experimental data from analogous systems.

Executive Summary

The reactivity of halogenated benzaldehydes in SNAr reactions is critically dependent on the identity of the halogen atom and the position of the electron-withdrawing aldehyde group. The generally accepted order of reactivity for the halogen leaving group is Fluorine > Chlorine ≈ Bromine > Iodine . This trend is primarily dictated by the electronegativity of the halogen, which influences the stability of the rate-determining Meisenheimer intermediate. The aldehyde group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the halogen. While direct quantitative comparisons of different halogenated benzaldehydes under identical reaction conditions are not extensively documented in readily available literature, data from closely related activated aryl halides consistently support this reactivity pattern.

The Underlying Principle: The SNAr Mechanism

The SNAr reaction of a halogenated benzaldehyde proceeds via a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, especially when it is located at the ortho or para position relative to the site of substitution. In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.

The electronegativity of the halogen substituent is the dominant factor governing the reaction rate. A more electronegative halogen, such as fluorine, exerts a strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. This is contrary to the leaving group ability observed in SN1 and SN2 reactions, where iodide is the best leaving group.

SNAr_Mechanism sub Halogenated Benzaldehyde + Nucleophile mc Meisenheimer Complex (Rate-determining step) sub->mc Addition prod Substituted Benzaldehyde + Halide Ion mc->prod Elimination (fast) Reactivity_Factors center SNAr Reactivity of Halogenated Benzaldehydes halogen Nature of Halogen (F > Cl > Br > I) center->halogen position Position of Aldehyde (ortho/para > meta) center->position nucleophile Nucleophile Strength center->nucleophile solvent Solvent Polarity (Polar Aprotic favored) center->solvent substituents Other Ring Substituents (EWG vs. EDG) center->substituents Experimental_Workflow A Prepare Stock Solutions (Halobenzaldehydes & Piperidine) B Set up UV-Vis Spectrophotometer (Wavelength & Temperature) A->B C Mix Reactants in Cuvette (Large excess of Piperidine) B->C D Record Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k) E->F G Compare k values for different halogens F->G

Benchmarking Catalyst Performance for 2-Bromo-6-chlorobenzaldehyde Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Bromo-6-chlorobenzaldehyde presents a unique challenge due to the presence of two different halogen atoms and the steric hindrance imposed by the ortho-substituents. The selective coupling at the more reactive C-Br bond over the C-Cl bond is paramount for sequential derivatization. This guide provides an objective comparison of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, with supporting data from analogous systems and detailed experimental protocols.

The choice of catalyst, particularly the ligand, is crucial in achieving high yields and selectivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle.[1]

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For sterically hindered and electronically deactivated aryl chlorides and bromides, highly active catalyst systems are necessary. The data below, derived from reactions with structurally similar substrates, provides a benchmark for catalyst selection.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Halides

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O908~85-95[2]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic AcidK₂CO₃Toluene10012High[2]
PEPPSI™-IPr3,5-Dimethylphenylboronic AcidK₂CO₃DMF/H₂O806Good to Excellent[2]
Pd₂(dba)₃ / XPhosPhenylboronic AcidK₃PO₄Dioxane110-High[3]
Pd(OAc)₂ / RuPhosPhenylboronic AcidK₃PO₄t-AmylOH100-High[3]

Note: The yields presented are based on reactions with sterically hindered 2-bromopyridines and 2-chloro-6-fluorobenzaldehyde, which serve as close analogs for this compound.[2][3] Direct comparative data for this compound was not available in the reviewed literature.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor and the ligand.

  • Add the anhydrous solvent and stir for 10 minutes to pre-form the catalyst.

  • To this mixture, add this compound, the arylboronic acid, and the base.

  • Add the degassed water.

  • Heat the reaction mixture to 100-110°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand and base is critical, especially when dealing with potentially sensitive functional groups.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)YieldReference
Pd(OAc)₂XPhosVarious AminesKOt-BuToluene1000.17Good to Excellent[4]
Pd₂(dba)₃BINAPVarious AminesNaOt-BuToluene110-High[4]
Pd(OAc)₂SPhosHeteroaryl AminesCs₂CO₃THF---[5]
PdCl₂(P(o-Tolyl)₃)₂N,N-diethylamino-tributyltinAryl Bromides-Toluene1003High (for simple bromides)[6]

Note: This data is representative of Buchwald-Hartwig aminations with various aryl halides.[4][5][6] Optimization is crucial for the specific substrate this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 3: Representative Catalyst Systems for Sonogashira Coupling

Catalyst SystemCo-catalystAlkyneBaseSolventTemp. (°C)Time (h)Reference
PdCl₂(PPh₃)₂CuIPhenylacetyleneEt₃NDMF806[7]
FibreCat® 1001-PhenylacetyleneNaOHMethanol100-[8]
[DTBNpP]Pd(crotyl)Cl-3-EthynylpyridineDABCOTHFRoom Temp18[9]

Note: The presented systems are effective for a range of aryl bromides.[7][8][9] The performance with this compound may vary and require optimization.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Degassed triethylamine (3 mL)

  • Degassed DMF (3 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvents and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C).

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental processes is key to successful catalyst screening and optimization.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OR)₂ Base Transmetalation->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetalation->Product ArX This compound (Ar-X) BoronicAcid Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNRR' Base ReductiveElim Reductive Elimination AmineCoord->ReductiveElim ReductiveElim->Pd0 Product Product (Ar-NRR') ReductiveElim->Product ArX This compound (Ar-X) Amine HNRR' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[6]

Experimental_Workflow cluster_workflow Catalyst Screening Workflow start Define Coupling Partners (this compound + Nucleophile) catalyst_selection Select Catalyst Systems (Pd Precursor + Ligand) start->catalyst_selection reaction_setup Reaction Setup (Inert Atmosphere, Solvent, Base) catalyst_selection->reaction_setup run_reactions Run Parallel Reactions (Varying Catalysts, Temp., Time) reaction_setup->run_reactions analysis Reaction Monitoring & Analysis (TLC, GC-MS, LC-MS) run_reactions->analysis data_eval Evaluate Performance (Yield, Selectivity, TON/TOF) analysis->data_eval data_eval->catalyst_selection Poor Result optimization Optimization of Best Hit data_eval->optimization Good Result end Optimized Protocol optimization->end

Caption: A generalized workflow for benchmarking catalyst performance.

References

A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the isomeric purity of starting materials and intermediates is a critical factor that can significantly impact the efficacy and safety of the final product. 2-Bromo-6-chlorobenzaldehyde is a versatile building block in organic synthesis, but its utility is intrinsically linked to the ability to distinguish it from its various positional isomers. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, leveraging experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This comparative analysis aims to equip researchers with the necessary data and methodologies to confidently identify and differentiate between these closely related compounds. The subtle electronic and steric differences imposed by the varying positions of the bromine and chlorine substituents on the benzaldehyde ring give rise to distinct spectroscopic fingerprints, which, when carefully analyzed, allow for unambiguous structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for all isomers, predicted values from reputable spectroscopic prediction software (e.g., ChemDraw, ACD/Labs) are included and clearly marked. These predictions are based on established algorithms and extensive spectral databases, providing a reliable reference for comparison.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound~10.4~7.4-7.6 (m)
2-Bromo-3-chlorobenzaldehyde~10.3~7.3-7.8 (m)
2-Bromo-4-chlorobenzaldehyde~10.3~7.5-7.9 (m)
2-Bromo-5-chlorobenzaldehyde~10.2~7.6-7.8 (m)
3-Bromo-2-chlorobenzaldehyde~10.5~7.2-7.7 (m)
3-Bromo-4-chlorobenzaldehyde~10.1~7.7-8.0 (m)
4-Bromo-2-chlorobenzaldehyde~10.4~7.4-7.8 (m)
4-Bromo-3-chlorobenzaldehyde~10.2~7.5-7.9 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as (m) for multiplet.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundAldehyde Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound~188~125-140
2-Bromo-3-chlorobenzaldehyde~189~126-138
2-Bromo-4-chlorobenzaldehyde~190~128-139
2-Bromo-5-chlorobenzaldehyde~191~127-141
3-Bromo-2-chlorobenzaldehyde~187~126-142
3-Bromo-4-chlorobenzaldehyde~190~129-140
4-Bromo-2-chlorobenzaldehyde~189~127-141
4-Bromo-3-chlorobenzaldehyde~190~128-142

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-Cl StretchC-Br Stretch
2-Bromo-4-chlorobenzaldehyde (Experimental)~1700~3050-3100~750~650
This compound (Predicted)~1710-1730~3000-3100~780-820~600-650
Other Isomers (Predicted)~1690-1720~3000-3100~700-850~550-680

Note: The C=O stretching frequency is a particularly useful diagnostic tool, as its position is sensitive to the electronic effects of the halogen substituents.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
All Isomers (Calculated)218/220/222 (due to Br and Cl isotopes)[M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺
3-Bromo-5-chloro-2-hydroxybenzaldehyde (Experimental)234/236/238[M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺

Note: The isotopic pattern of the molecular ion peak is a definitive characteristic for compounds containing both bromine and chlorine.

Visualizing the Isomeric Differences

The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic comparison.

G cluster_isomers Positional Isomers of Bromo-chlorobenzaldehyde 2B6C 2-Bromo-6-chloro 2B3C 2-Bromo-3-chloro 2B4C 2-Bromo-4-chloro 2B5C 2-Bromo-5-chloro 3B2C 3-Bromo-2-chloro 3B4C 3-Bromo-4-chloro 4B2C 4-Bromo-2-chloro 4B3C 4-Bromo-3-chloro

Caption: Positional isomers of bromo-chlorobenzaldehyde.

G Sample Unknown Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Comparison Comparison with Reference Data (Experimental & Predicted) Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for spectroscopic comparison of isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. It is essential to adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

    • Ensure the sample is free of water, as this can lead to broad O-H stretching bands that may obscure other signals.

Mass Spectrometry (MS)
  • Sample Introduction: The choice of ionization technique will depend on the sample's properties and the desired information.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. Often provides a strong molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

    • High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions, further aiding in identification.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of this compound isomers. While ¹H and ¹³C NMR offer detailed insights into the electronic environment of individual atoms, IR spectroscopy provides characteristic vibrational information, particularly for the key carbonyl functional group. Mass spectrometry, with its ability to reveal the molecular weight and isotopic distribution, serves as a definitive confirmation of the elemental composition. By combining the data from these techniques and comparing it with a reliable set of experimental and predicted reference spectra, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity of their synthetic endeavors.

Unveiling the Kinetic Disparities: A Comparative Analysis of Bromo- and Chloro- Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzaldehydes is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides an in-depth analysis of the kinetic differences between bromo- and chloro-benzaldehydes, focusing on their behavior in oxidation reactions. By examining experimental data, we can elucidate the electronic effects of halogen substituents on the reactivity of the aldehyde functional group.

The reactivity of substituted benzaldehydes is significantly influenced by the nature and position of the substituent on the aromatic ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of oxidation, this enhanced electrophilicity can influence the rate-determining step of the reaction.

Comparative Kinetic Data for Oxidation Reactions

The general trend observed in the oxidation of substituted benzaldehydes is that electron-withdrawing groups accelerate the reaction rate. This is attributed to the stabilization of the electron-deficient transition state. Based on the Hammett substituent constants (σ), both chloro and bromo substituents are electron-withdrawing. The slightly higher electronegativity of chlorine compared to bromine would suggest a marginally faster reaction rate for chloro-substituted benzaldehydes in reactions where the inductive effect is dominant.

Below is a table summarizing the kinetic data for the oxidation of p-chlorobenzaldehyde by BTMAFC at various temperatures. This data serves as a benchmark for understanding the reactivity of a halogen-substituted benzaldehyde in this specific oxidation reaction.

AldehydeTemperature (K)Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)
p-Chlorobenzaldehyde2981.85 x 10⁻²
3032.45 x 10⁻²
3083.20 x 10⁻²
3134.15 x 10⁻²

Data extracted from "Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium".[1]

Experimental Protocols

Oxidation of p-Substituted Benzaldehydes by Benzyltrimethylammonium Fluorochromate (BTMAFC) [1]

1. Materials and Reagents:

  • p-Substituted benzaldehydes (AnalaR Grade, E Merck, Germany) were used after vacuum distillation (for liquids) or as such (for solids).

  • Benzyltrimethylammonium fluorochromate (BTMAFC) was prepared according to established procedures.

  • Acetic acid was purified by standard methods.

  • Perchloric acid (70%) was used as a source of hydrogen ions.

  • Sodium perchlorate was used to maintain a constant ionic strength.

2. Kinetic Measurements:

  • Reactions were performed under pseudo-first-order conditions, with a large excess of the benzaldehyde over BTMAFC.

  • The reaction progress was monitored by following the decrease in the concentration of BTMAFC spectrophotometrically at 368 nm using a UV/visible spectrophotometer.

  • The temperature was maintained constant to ± 0.1 K.

  • Pseudo-first-order rate constants (k_obs) were determined from the linear plots of log[BTMAFC] against time.

  • Second-order rate constants (k₂) were calculated from the pseudo-first-order rate constants.

Visualizing the Reaction Pathway

The oxidation of benzaldehydes by Cr(VI) reagents like BTMAFC is believed to proceed through the formation of a chromate ester intermediate. The following diagram illustrates the proposed mechanism.

OxidationMechanism Aldehyde Ar-CHO HydratedAldehyde Ar-CH(OH)₂ Aldehyde->HydratedAldehyde H₂O Intermediate Chromate Ester Intermediate HydratedAldehyde->Intermediate BTMAFC BTMAFC (CrVI) BTMAFC->Intermediate Products Ar-COOH + CrIV Intermediate->Products Rate-determining step

Caption: Proposed mechanism for the oxidation of benzaldehydes by BTMAFC.

Logical Workflow for Kinetic Analysis

The process of determining and comparing the kinetic parameters for the oxidation of substituted benzaldehydes involves a systematic experimental and analytical workflow.

KineticAnalysisWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ReagentPrep Prepare Stock Solutions (Aldehyde, BTMAFC, Acid) Mixing Mix Reactants in Cuvette ReagentPrep->Mixing TempControl Set Constant Temperature Bath TempControl->Mixing Spectro Monitor Absorbance vs. Time Mixing->Spectro Plotting Plot log[BTMAFC] vs. Time Spectro->Plotting Calc_k_obs Calculate k_obs (slope) Plotting->Calc_k_obs Calc_k2 Calculate k₂ = k_obs / [Aldehyde] Calc_k_obs->Calc_k2 Compare Compare k₂ values for different substituents Calc_k2->Compare

Caption: Workflow for the kinetic analysis of benzaldehyde oxidation.

Conclusion

The kinetic analysis of the oxidation of bromo- and chloro-benzaldehydes reveals the subtle yet significant influence of halogen substituents on reaction rates. The electron-withdrawing nature of both halogens accelerates the oxidation compared to unsubstituted benzaldehyde. Based on the principles of inductive effects, it is anticipated that p-chlorobenzaldehyde would exhibit a slightly faster reaction rate than p-bromobenzaldehyde in reactions where this effect is the dominant factor influencing the transition state. The provided quantitative data for p-chlorobenzaldehyde serves as a valuable reference for researchers in the field. Further direct comparative studies under identical conditions are warranted to precisely quantify the kinetic differences between these two important synthetic intermediates.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-chlorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromo-6-chlorobenzaldehyde must be disposed of as hazardous waste through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a research and development environment.

Hazard Profile

This compound presents several hazards that necessitate careful handling and disposal.[1][2] The primary GHS classifications are summarized below.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Toxicity, Oral (Harmful if swallowed)Category 4Harmful if swallowed.[2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2Toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated and properly labeled hazardous waste container.

    • Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.

    • The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][4]

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Spill and Leak Management:

    • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material and place it into the designated hazardous waste container.[3][4]

    • Clean the spill area with a suitable solvent and then wash the area. Collect all cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • It is the responsibility of the chemical waste generator to ensure that the waste is properly classified and handled in accordance with all local, regional, and national regulations.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposal start Generate this compound Waste assess Consult Safety Data Sheet (SDS) start->assess is_hazardous Is the waste hazardous? assess->is_hazardous collect_waste Collect in a Labeled, Sealed Hazardous Waste Container is_hazardous->collect_waste Yes store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Approved Contractor store_waste->contact_ehs documentation Provide SDS and Waste Information contact_ehs->documentation end Professional Disposal via Approved Facility documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-6-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard CategoryGHS ClassificationKey Phrase
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Single Exposure)H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye and Face Protection Chemical safety goggles with side-shields or a face shieldTo protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.[1][2]
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood.[1][2]To minimize inhalation of dust or vapors and prevent respiratory irritation.[1][2]

Operational Procedures

Strict adherence to the following procedures is essential for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[2]

Standard Handling Protocol
  • Preparation:

    • Before starting any work, ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Have a spill kit readily available.

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation of dust or vapors.[3]

    • Wear appropriate protective clothing to prevent skin exposure.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly sealed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed.[4]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Immediate Actions:

    • Evacuate non-essential personnel from the area.

    • Ensure the area is well-ventilated, using the fume hood to draw vapors away.

  • Small Spills:

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][5]

    • Carefully sweep up the absorbed material, avoiding dust generation.[2]

    • Place the waste in a sealed, labeled container for disposal.[2]

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.[2][3]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Collection and Segregation
  • Waste Container: Use a designated, properly labeled, and sealed waste container for all this compound waste.[1] The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[1]

  • Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[1] Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[1]

Disposal Procedure
  • Collection: Collect all waste in the appropriate, labeled containers as described above.

  • Storage: Store the sealed waste container in a secure, well-ventilated waste accumulation area, away from heat and incompatible materials.[1]

  • Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2] Provide a complete and accurate description of the waste.[1]

  • Prohibition: Do not dispose of this compound down the drain or in regular trash.[1]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Operation prep_spill_kit Ensure Spill Kit is Accessible handling_weigh Weighing and Dispensing (in Fume Hood) prep_spill_kit->handling_weigh handling_reaction Reaction Setup and Execution handling_weigh->handling_reaction post_decontaminate Decontaminate Work Area handling_reaction->post_decontaminate post_ppe_removal Properly Remove and Dispose of PPE post_decontaminate->post_ppe_removal post_hand_wash Wash Hands Thoroughly post_ppe_removal->post_hand_wash

Caption: Safe Handling Workflow for this compound.

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect_waste Collect Chemical Waste in Designated Container collect_solid Collect Contaminated Solids (e.g., gloves, paper towels) in a Separate Labeled Bag storage_seal Securely Seal Containers collect_solid->storage_seal storage_label Ensure Proper Labeling ('Hazardous Waste', Chemical Name) storage_seal->storage_label storage_area Store in a Secure, Ventilated Waste Accumulation Area storage_label->storage_area disposal_contact Contact EHS or Licensed Waste Contractor storage_area->disposal_contact disposal_provide_info Provide Accurate Waste Information disposal_contact->disposal_provide_info disposal_pickup Arrange for Waste Pickup disposal_provide_info->disposal_pickup

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.